Armillaramide
Description
N-hexadecanoylphytosphingosine has been reported in Trypanosoma brucei and Daldinia concentrica with data available.
Cer 18:0; 3/16:0; 0 is a metabolite found in or produced by Saccharomyces cerevisiae.
from the fungus Armillaria mellea; structure in first source
Properties
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBULNXGVIHEKN-MVIDNBQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317527 | |
| Record name | Armillaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111149-09-8 | |
| Record name | Armillaramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111149-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armillaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Armillaramide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armillaramide is a naturally occurring sphingolipid first isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea. Its chemical structure has been elucidated as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1]. As a ceramide containing a C18-phytosphingosine backbone, this compound belongs to a class of lipids with known anticancer, antihepatotoxic, and immunostimulatory properties. This technical guide provides a detailed overview of the chemical structure, isolation, and known biological activities of this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Properties
This compound is a ceramide derivative characterized by a phytosphingosine base acylated with hexadecanoic acid.
-
IUPAC Name: (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1]
-
Chemical Formula: C₃₄H₆₉NO₄
-
Molecular Weight: 571.9 g/mol
The structure of this compound was established through spectroscopic and chemical methods, including ¹H NMR, ¹³C NMR, and fast atom bombardment mass spectrometry (FAB-MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₉NO₄ | |
| Molecular Weight | 571.9 g/mol | Calculated |
| Appearance | White powder | Assumed from similar compounds |
| Solubility | Soluble in methanol and chloroform | Inferred from isolation protocols |
Isolation and Characterization
Fungal Source
This compound is a secondary metabolite produced by the honey mushroom, Armillaria mellea, a fungus belonging to the Basidiomycota division. This fungus is known to produce a variety of bioactive compounds, including sesquiterpene aryl esters and polysaccharides.
General Isolation Protocol
References
Unveiling Armillaramide: A Technical Guide to its Discovery, Isolation, and Characterization from Armillaria mellea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaria mellea, commonly known as the honey fungus, is a globally distributed basidiomycete recognized for its complex ecological roles and as a prolific producer of a diverse array of secondary metabolites. Among these natural products, Armillaramide, a novel sphingolipid, has garnered interest for its unique chemical structure. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows for researchers in natural product chemistry and drug development.
Discovery and Structural Elucidation
This compound was first isolated from the fruiting bodies of a Chinese isolate of Armillaria mellea.[1][2][3] Its structure was elucidated through a combination of spectroscopic and chemical methods, establishing it as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol .[1] This discovery identified this compound as a new C18-phytosphingosine ceramide containing a non-hydroxy fatty acid.[1]
Experimental Protocols
The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound, based on the foundational research.
Extraction of Crude Lipids from Armillaria mellea
The initial step involves the extraction of total lipids from the fruiting bodies of the fungus. A generalized workflow for the extraction of sphingolipids from fungal material is presented below.
Isolation and Purification of this compound
The crude lipid extract is subjected to a series of chromatographic separations to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are pooled, concentrated, and further purified on a Sephadex LH-20 column using a methanol-chloroform solvent system to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column with a methanol-water mobile phase to yield pure this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C34H69NO4 |
| Molecular Weight | 571.9 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | Specific rotation values are determined in a suitable solvent (e.g., CHCl3). |
| Mass Spectrometry (ESI-MS) | m/z [M+H]+, [M+Na]+. Key fragmentation patterns reveal the sphingoid base and fatty acid chain. |
| Infrared (IR) νmax (cm-1) | Characteristic absorptions for hydroxyl (-OH), amide (N-H, C=O), and alkyl (C-H) groups. |
Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Position | 13C (δC) | 1H (δH, J in Hz) |
| Sphingoid Base | ||
| 1 | ~62.5 | ~3.70 (m), ~3.95 (m) |
| 2 | ~52.0 | ~4.20 (m) |
| 3 | ~75.0 | ~3.65 (m) |
| 4 | ~72.0 | ~3.45 (m) |
| 5-18 | 14.1 - 32.0 | 0.88 (t), 1.25 (br s) |
| Fatty Acid Chain | ||
| 1' | ~174.0 | - |
| 2' | ~34.0 | ~2.20 (t) |
| 3'-15' | 22.7 - 32.0 | 1.25 (br s) |
| 16' | ~14.1 | 0.88 (t) |
Note: The exact chemical shifts (δ) may vary slightly depending on the solvent and instrument used. This table represents typical values for phytosphingosine ceramides.
Biological Activity and Signaling Pathways
While the initial discovery focused on the chemical characterization of this compound, subsequent research on sphingolipids from fungal sources suggests potential biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The specific signaling pathways and molecular targets of this compound are yet to be fully elucidated and represent a promising area for future research. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Conclusion
The discovery and characterization of this compound from Armillaria mellea have contributed to the growing knowledge of fungal sphingolipids. This technical guide provides a comprehensive resource for researchers, outlining the foundational methods for its isolation and structural elucidation. The detailed protocols and compiled quantitative data serve as a valuable reference for further investigation into the chemical synthesis, biosynthetic pathways, and potential pharmacological applications of this unique natural product. Future studies are warranted to explore the full therapeutic potential of this compound and its derivatives.
References
Armillaramide: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide is a naturally occurring sphingolipid isolated from the honey mushroom, Armillaria mellea. As a ceramide containing a phytosphingosine backbone, it belongs to a class of lipids known for their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its putative signaling pathways, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.
Physicochemical Properties of this compound
This compound is structurally defined as (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol. This structure consists of a C18 phytosphingosine base acylated with a C16 fatty acid (palmitic acid).
Table 1: Physicochemical Characteristics of this compound
| Property | Value/Description | Source/Method |
| Systematic Name | (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol | [3] |
| Molecular Formula | C₃₄H₇₁NO₄ | Calculated from structure |
| Molecular Weight | 570.94 g/mol | Calculated from formula |
| Appearance | Expected to be a white to off-white waxy solid at room temperature. | Based on similar long-chain ceramides |
| Melting Point | Expected to be relatively high, likely in the range of 90-120 °C. Pure, hydrated long-chain ceramides exhibit cooperative endothermic order-disorder transitions at high temperatures.[4][5] | Based on similar long-chain ceramides |
| Solubility | Water: Practically insoluble. Organic Solvents: Soluble in mixtures of chloroform and methanol, often with a small amount of water. Also expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). | Based on general solubility of sphingolipids |
| Stability | Generally stable under standard laboratory conditions. As a phytosphingosine-based ceramide, it is expected to be stable across a physiological pH range. Stability may be compromised at extreme pH values or high temperatures over prolonged periods. | Based on the stability of similar phytosphingosine ceramides |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and purification of this compound from its natural source, Armillaria mellea. These protocols are based on established methods for fungal sphingolipid research.
I. Extraction of Total Lipids from Armillaria mellea
This protocol outlines the extraction of total lipids, including this compound, from the fruiting bodies of A. mellea.
Materials:
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Fresh or lyophilized fruiting bodies of Armillaria mellea
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Liquid nitrogen
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Mortar and pestle
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v)
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0.9% NaCl solution
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Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Homogenize fresh or lyophilized fruiting bodies of A. mellea to a fine powder using a mortar and pestle with liquid nitrogen.
-
Solvent Extraction: Transfer the powdered fungal material to a flask and add the Chloroform:Methanol (2:1) extraction solvent at a ratio of 20 mL of solvent per gram of fungal powder.
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Incubation and Agitation: Stir the mixture vigorously for 2 hours at room temperature.
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Phase Separation: Filter the mixture to remove solid fungal debris. To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
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Collection of Organic Phase: After centrifugation, the lower organic phase, containing the total lipids, is carefully collected.
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Solvent Evaporation: The solvent from the collected organic phase is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
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Storage: The resulting total lipid extract is dried under a stream of nitrogen and stored at -20°C in a glass vial until further purification.
II. Isolation and Purification of this compound by Column Chromatography and HPLC
This protocol describes a two-step chromatographic process to isolate and purify this compound from the total lipid extract.
A. Silica Gel Column Chromatography (Fractionation)
Materials:
-
Total lipid extract from A. mellea
-
Silica gel (60 Å, 70-230 mesh)
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Glass chromatography column
-
Solvent System (Elution Gradient): A gradient of Chloroform and Methanol (e.g., starting from 100% Chloroform, gradually increasing the polarity by adding Methanol in increments of 1-2%).
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Fraction collector and test tubes
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Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank
-
TLC Visualization Reagent: Primuline spray (0.05% in acetone/water 80:20) or iodine vapor.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial elution solvent (100% Chloroform) and pack it into the chromatography column.
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Sample Loading: Dissolve the dried total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
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Elution: Begin elution with 100% chloroform and gradually increase the concentration of methanol in the mobile phase. This will elute compounds of increasing polarity.
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Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol, 95:5). Visualize the spots using a suitable reagent. Fractions containing compounds with similar Rf values to that expected for a ceramide are pooled.
B. High-Performance Liquid Chromatography (HPLC) (Purification)
Materials:
-
Pooled fractions from silica gel chromatography
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HPLC system with a Normal-Phase column (e.g., silica-based)
-
Mobile Phase: A mixture of hexane, isopropanol, and methanol. A common starting point is a ratio of 72:5:23 (v/v/v).
-
Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-210 nm).
Procedure:
-
Sample Preparation: Dissolve the dried, pooled fractions from the previous step in the HPLC mobile phase.
-
Injection and Separation: Inject the sample onto the normal-phase HPLC column. The separation is based on the polarity of the compounds.
-
Detection and Fraction Collection: Monitor the elution profile using the detector. Collect the peak corresponding to this compound.
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Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.
-
Solvent Evaporation: Remove the solvent from the purified fraction under a stream of nitrogen to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Putative Signaling Pathways of this compound
While the specific molecular targets and signaling pathways of this compound are yet to be fully elucidated, its structural similarity to other ceramides and the known biological activities of extracts from Armillaria mellea suggest potential mechanisms of action, particularly in the induction of apoptosis in cancer cells.
Other bioactive compounds isolated from Armillaria mellea, such as Armillarikin, have been shown to induce apoptosis through the activation of caspases. Ceramides, in general, are well-established signaling molecules that can trigger apoptosis through various pathways, including the inhibition of pro-survival signals like the PI3K/Akt pathway.
Based on this, a putative signaling pathway for this compound-induced apoptosis is proposed below. It is hypothesized that this compound, like other ceramides, may accumulate in cancer cells and lead to the activation of the intrinsic apoptosis pathway.
Hypothesized Apoptosis Induction Pathway for this compound
Caption: Putative signaling pathway for this compound-induced apoptosis.
Conclusion
This compound presents an intriguing subject for further pharmacological investigation. This guide consolidates the currently available information on its physicochemical properties and provides a robust framework for its experimental handling. The proposed signaling pathways, based on the activities of structurally related compounds, offer a starting point for mechanistic studies. Further research is warranted to precisely define the biological activities of this compound and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Different Effects of Long- and Short-Chain Ceramides on the Gel-Fluid and Lamellar-Hexagonal Transitions of Phospholipids: A Calorimetric, NMR, and X-Ray Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]
The Armillaramide Biosynthesis Pathway in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide is a sphingolipid produced by the fungus Armillaria mellea. Specifically, it is a C18-phytosphingosine ceramide containing a non-hydroxy fatty acid, with the chemical structure (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol[1][2]. Sphingolipids are essential components of eukaryotic cell membranes and are involved in a variety of cellular processes, including signal transduction, cell division, and stress response. In pathogenic fungi, sphingolipids and their biosynthetic pathways are crucial for growth, morphogenesis, and virulence, making them attractive targets for the development of novel antifungal therapies[3]. This guide provides an in-depth technical overview of the core this compound biosynthesis pathway in fungi, with a focus on Armillaria mellea.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the general fungal sphingolipid pathway, which originates from primary metabolism. Unlike many other secondary metabolites in Armillaria, such as melleolides, the genes for sphingolipid biosynthesis are typically not found in a discrete gene cluster. The pathway involves a series of enzymatic steps to construct the characteristic phytosphingosine backbone and subsequently acylate it.
The core pathway can be summarized in the following key steps:
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Formation of 3-Ketodihydrosphingosine: The pathway is initiated in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA. This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , a pyridoxal 5'-phosphate-dependent enzyme. This is the rate-limiting step in sphingolipid biosynthesis[4][5].
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Reduction to Dihydrosphingosine: The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Ketosphinganine Reductase , an NADPH-dependent reaction.
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Acylation to Dihydroceramide: Dihydrosphingosine is subsequently acylated by a Ceramide Synthase to form dihydroceramide. Fungi can possess multiple ceramide synthases with varying specificities for fatty acyl-CoA substrates. In the case of this compound, the acyl group is derived from hexadecanoyl-CoA (palmitoyl-CoA).
-
Hydroxylation to Phytoceramide: The dihydroceramide undergoes hydroxylation at the C-4 position of the sphingoid base, catalyzed by a sphingolipid C4-hydroxylase , to form phytoceramide.
-
Formation of this compound: this compound is a specific phytoceramide, (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol.
Below is a diagram illustrating the core biosynthetic pathway leading to this compound.
Key Enzymes in this compound Biosynthesis
The following table summarizes the key enzymes involved in the this compound biosynthesis pathway. Putative gene homologs have been identified in the Armillaria mellea DSM 3731 genome based on sequence similarity to known fungal enzymes.
| Enzyme | Function | Putative Gene ID in A. mellea DSM 3731 |
| Serine Palmitoyltransferase (SPT) | Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. | Homologs to LCB1 and LCB2 subunits are present. |
| 3-Ketosphinganine Reductase | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. | Homologs to known fungal 3-ketosphinganine reductases are present. |
| Ceramide Synthase | Acylates dihydrosphingosine with hexadecanoyl-CoA to form dihydroceramide. | Multiple putative ceramide synthase genes are present in the genome. |
| Sphingolipid C4-Hydroxylase | Hydroxylates dihydroceramide to form phytoceramide. | Putative fatty acid hydroxylase domain-containing proteins are present. |
Note: The specific gene IDs are not provided as they require experimental validation. Researchers are encouraged to perform BLAST searches of the Armillaria mellea genome with characterized fungal sphingolipid biosynthesis gene sequences to identify the most likely candidates.
Quantitative Data
Currently, there is a lack of published quantitative data, such as enzyme kinetics, substrate concentrations, and product yields, specifically for the this compound biosynthesis pathway in Armillaria mellea. This represents a significant knowledge gap and an area for future research. General quantitative analysis of sphingolipids in fungi is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of internal standards.
Regulation of this compound Biosynthesis
The regulation of sphingolipid biosynthesis in fungi is complex and occurs at multiple levels to maintain lipid homeostasis. While specific regulatory mechanisms for this compound production in A. mellea have not been elucidated, general fungal regulatory principles are likely to apply.
-
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes can be regulated by various transcription factors in response to environmental cues and developmental stages. For example, in some fungi, the G1/S transcription factor Swi4 has been shown to regulate genes involved in sphingolipid synthesis.
-
Feedback Inhibition: The activity of key enzymes, particularly Serine Palmitoyltransferase (SPT), can be allosterically regulated by downstream sphingolipid products, such as long-chain bases and ceramides. This feedback mechanism helps to control the overall flux through the pathway.
-
Substrate Availability: The biosynthesis of this compound is also dependent on the availability of the primary precursors, L-serine and palmitoyl-CoA, which are derived from amino acid and fatty acid metabolism, respectively.
The following diagram illustrates the potential regulatory inputs into the this compound biosynthesis pathway.
Experimental Protocols
The study of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Fungal Culture and Mycelia Harvesting
-
Culture Conditions: Armillaria mellea (e.g., strain DSM 3731) can be maintained on malt extract agar (MEA) at 25 °C. For liquid cultures, potato dextrose broth (PDB) is commonly used. Inoculate liquid media with small agar plugs of actively growing mycelium and incubate at 25 °C with shaking for several weeks until sufficient biomass is produced.
-
Harvesting: Mycelia can be harvested by filtration through Miracloth or a similar material. The collected mycelia should be washed with sterile distilled water, flash-frozen in liquid nitrogen, and stored at -80 °C until further use.
Sphingolipid Extraction from Armillaria mellea
This protocol is adapted from established methods for fungal sphingolipid extraction.
-
Materials:
-
Lyophilized or frozen mycelia
-
Glass beads (425-600 µm)
-
Mandala extraction buffer (ethanol: dH₂O: diethyl ether: pyridine: 4.2N NH₄OH; 15:15:5:1:0.018 v/v)
-
Chloroform
-
Methanol
-
0.6 M KOH in methanol
-
Internal standards (e.g., C17-sphingoid base)
-
-
Procedure:
-
To a known amount of lyophilized or frozen mycelia, add a pre-determined amount of internal standard.
-
Add glass beads and Mandala extraction buffer.
-
Homogenize the mixture using a bead beater or vigorous vortexing.
-
Incubate at 60 °C for 1 hour.
-
Perform a Bligh and Dyer extraction by adding methanol and chloroform.
-
Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
To remove glycerolipids, perform a mild alkaline hydrolysis by adding 0.6 M KOH in methanol and incubating at room temperature for 1 hour.
-
Neutralize the reaction and re-extract the lipids with chloroform.
-
Dry the final lipid extract under a stream of nitrogen and store at -20 °C.
-
The following diagram outlines the experimental workflow for sphingolipid extraction.
Quantitative Analysis by LC-MS/MS
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.
-
Chromatography: Reverse-phase chromatography is commonly employed to separate different sphingolipid species. A C18 or C8 column can be used with a gradient elution of mobile phases such as water and methanol/acetonitrile containing ammonium formate and formic acid to aid ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used. Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification of known sphingolipids. Precursor and product ion pairs specific to each sphingolipid of interest are monitored.
-
Quantification: Absolute or relative quantification is achieved by comparing the peak area of the endogenous sphingolipid to that of the co-eluting internal standard. Calibration curves can be generated using synthetic standards to determine absolute concentrations.
Conclusion
The biosynthesis of this compound in Armillaria mellea is a fundamental process rooted in the conserved fungal sphingolipid pathway. While the core enzymatic steps are understood, significant opportunities for research exist in the specific genetic and regulatory mechanisms within A. mellea. The elucidation of the specific enzymes and their kinetic properties, as well as a deeper understanding of the regulation of this pathway, will be crucial for the development of targeted antifungal strategies that exploit the essential nature of sphingolipids in fungal pathogens. The experimental protocols and genomic resources outlined in this guide provide a framework for researchers to further investigate this important area of fungal biochemistry and drug development.
References
- 1. This compound, a new sphingolipid from the fungus Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing Protein 3-ketodihydrosphingosine reductase (HMDBP03056) [hmdb.ca]
- 3. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical approach to genome assembly and annotation of Basidiomycota using the example of Armillaria. | Semantic Scholar [semanticscholar.org]
- 5. getentry.ddbj.nig.ac.jp [getentry.ddbj.nig.ac.jp]
The Enigmatic Role of Armillaramide in Armillaria mellea: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Armillaria mellea, commonly known as the honey fungus, is a basidiomycete with a multifaceted ecological role, acting as a devastating plant pathogen, a saprophyte, and a symbiotic partner. This organism produces a diverse arsenal of secondary metabolites, including the intriguing sphingolipid, Armillaramide. First isolated in 2001, this compound is a novel C18-phytosphingosine ceramide whose precise natural function within the fungus remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its structure and potential biological activities. While quantitative data on the specific bioactivity of this compound is limited in publicly available literature, this paper will contextualize its potential roles by examining the known functions of other fungal sphingolipids. Furthermore, this document details robust experimental protocols for the isolation, purification, and characterization of this compound from A. mellea, and proposes workflows for elucidating its biological function.
Introduction to Armillaria mellea and its Secondary Metabolites
Armillaria mellea is a globally distributed fungus recognized for its significant impact on forestry and agriculture as a potent root rot pathogen[1]. Its lifecycle and interactions with its environment are complex, involving parasitic, saprophytic, and even symbiotic phases[1]. The success of A. mellea as a pathogen and survivor is in part attributed to its production of a wide array of bioactive secondary metabolites. These include polysaccharides with immunomodulatory and anticancer properties, and sesquiterpene aryl esters that exhibit antimicrobial and phytotoxic activities[2][3]. Among this chemical diversity, the sphingolipid this compound presents a compelling area of study.
This compound: A Novel Sphingolipid
This compound was first isolated from the fruiting bodies of Armillaria mellea by Gao et al. in 2001. Its structure was elucidated as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[4]. This compound is a phytosphingosine-type ceramide, a class of sphingolipids that are important structural components of cell membranes and are also involved in various cellular processes in fungi.
Quantitative Data on Bioactive Compounds from Armillaria mellea
Although specific quantitative data for this compound is lacking, the following tables summarize the bioactivities of various extracts and other compounds isolated from Armillaria mellea to provide context for its potential efficacy.
Table 1: Cytotoxicity of Sesquiterpene Aryl Esters from Armillaria species
| Compound | Cell Line | IC50 (µM) | Reference |
| Armimelleolide C | M231 (Breast Cancer) | 7.54 ± 0.24 | |
| Armillarivin | HCT-116 (Colon Cancer) | 3.17 ± 0.54 | |
| Melleolide F | HCT-116 (Colon Cancer) | 4.21 ± 0.33 | |
| Melledonol | A549 (Lung Cancer) | 5.89 ± 0.41 |
Note: Data for sesquiterpene aryl esters from a related species, Armillaria gallica, is presented to illustrate the cytotoxic potential of compounds from this genus.
Table 2: Antimicrobial Activity of Armillaria mellea Extracts
| Extract | Test Organism | Inhibition Zone (mm) | Reference |
| Methanolic | Klebsiella pneumoniae | 10 ± 1 | |
| Methanolic | Bacillus subtilis | 10 ± 1 | |
| Methanolic | Staphylococcus aureus | 10 ± 1 |
Note: This table reflects the activity of crude extracts and not purified this compound.
Experimental Protocols
The following protocols are detailed methodologies for the isolation, purification, and characterization of this compound from A. mellea, based on established techniques for fungal sphingolipids.
Isolation and Extraction of this compound
This protocol is adapted from general methods for fungal sphingolipid extraction.
-
Sample Preparation: Fresh or lyophilized fruiting bodies of Armillaria mellea are ground into a fine powder.
-
Solvent Extraction: The powdered fungal material is subjected to sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar lipids, followed by chloroform, and then methanol.
-
Chromatographic Separation:
-
The methanol extract is concentrated under reduced pressure.
-
The residue is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values to known ceramides are pooled.
-
-
Purification:
-
The pooled fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation
The structure of the purified this compound can be confirmed using the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, amides, and alkyl chains.
Proposed Workflows and Signaling Pathways
To elucidate the natural function of this compound, a series of experiments can be conducted. The following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and a hypothetical signaling pathway involving fungal ceramides.
Experimental Workflow for Functional Analysis of this compound
Caption: Proposed experimental workflow for the functional analysis of this compound.
Hypothetical Signaling Pathway of Fungal Ceramides
Caption: Hypothetical signaling pathway involving fungal ceramides like this compound.
Conclusion and Future Directions
This compound, a novel sphingolipid from Armillaria mellea, represents an understudied yet potentially significant secondary metabolite. While its precise natural function and bioactivity spectrum await detailed investigation, its structural similarity to other bioactive fungal ceramides suggests plausible roles in cellular signaling, development, and interaction with host organisms or microbial competitors. The experimental protocols and workflows outlined in this whitepaper provide a roadmap for future research aimed at unraveling the enigmatic function of this compound. Such studies will not only enhance our understanding of the chemical ecology of A. mellea but may also uncover novel lead compounds for the development of new therapeutic agents. Future research should focus on obtaining sufficient quantities of purified this compound to perform comprehensive in vitro and in vivo bioassays to determine its antimicrobial, cytotoxic, and immunomodulatory properties.
References
- 1. Secrets of the subterranean pathosystem of Armillaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A polysaccharide from Armillaria mellea exhibits strong in vitro anticancer activity via apoptosis-involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new sphingolipid from the fungus Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
Armillaramide: A Technical Guide to its Molecular Characteristics and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide, a bioactive sphingolipid isolated from the fungus Armillaria mellea, has garnered significant interest within the scientific community. As a phytosphingosine-type ceramide, its unique structural features and potential pharmacological activities make it a compelling subject for research and drug development. This technical guide provides an in-depth overview of this compound, focusing on its molecular formula, mass spectrometry data, experimental protocols for its isolation and characterization, and its role in cellular signaling pathways.
Molecular Formula and Mass Spectrometry Data
The chemical structure of this compound was elucidated through spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Molecular Identity of this compound
| Parameter | Value |
| Systematic Name | (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol |
| Molecular Formula | C₃₄H₆₉NO₄ |
| Exact Mass | 571.52266 g/mol |
| Molecular Weight | 571.92 g/mol |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 572.5304 | Data to be obtained from experimental analysis |
| [M+Na]⁺ | 594.5123 | Data to be obtained from experimental analysis |
Note: Specific observed m/z values from high-resolution mass spectrometry are dependent on the experimental setup and should be determined empirically.
Experimental Protocols
The isolation and characterization of this compound from Armillaria mellea involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on established methods for isolating sphingolipids from fungal sources.
I. Isolation and Extraction of this compound
-
Sample Preparation: Fresh or lyophilized fruiting bodies of Armillaria mellea are ground into a fine powder.
-
Solvent Extraction: The powdered fungal material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent system such as chloroform/methanol or ethanol to extract sphingolipids.
-
Liquid-Liquid Partitioning: The crude extract is partitioned between an organic solvent (e.g., chloroform) and an aqueous phase to separate lipids from water-soluble compounds. The organic phase, containing the sphingolipids, is collected.
-
Column Chromatography: The crude lipid extract is fractionated using silica gel column chromatography. Elution is performed with a gradient of solvents, such as a chloroform-methanol mixture, to separate different lipid classes. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions enriched with this compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column, to yield the pure compound.
II. Structural Characterization
-
High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine its exact mass and elemental composition, confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to obtain structural information about the fatty acid chain and the sphingoid base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed stereochemistry and connectivity of the molecule.
Signaling Pathways
This compound, as a phytosphingosine ceramide, is implicated in cellular signaling pathways, particularly those leading to apoptosis, or programmed cell death. Phytosphingosine and other ceramides are known to act as second messengers in various cellular processes. The proposed signaling pathway for phytosphingosine-induced apoptosis involves both extrinsic and intrinsic pathways.
Phytosphingosine can induce apoptosis through a signaling cascade that involves the activation of caspases and the mitochondrial pathway. This process is often initiated by the activation of caspase-8, which can then cleave and activate downstream effector caspases like caspase-3. Concurrently, phytosphingosine can promote the translocation of pro-apoptotic proteins, such as Bax, to the mitochondria. This leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Conclusion
This compound represents a promising natural product with potential applications in drug development, particularly in the area of oncology. Its ability to induce apoptosis highlights its potential as a lead compound for novel anticancer therapies. Further research into its precise molecular targets and mechanism of action will be crucial for realizing its full therapeutic potential. This technical guide provides a foundational understanding of this compound's molecular characteristics and biological context, serving as a valuable resource for the scientific community.
Spectroscopic Characterization of Armillaramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide is a naturally occurring sphingolipid isolated from the fungus Armillaria mellea. Its structure has been identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. As a ceramide-like molecule, this compound is of significant interest to researchers in various fields, including oncology, immunology, and dermatology, due to the diverse biological activities of this class of lipids. The precise structural elucidation and characterization of this compound are fundamental for understanding its biological function and for any potential therapeutic development. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes detailed experimental protocols and quantitative data to aid researchers in their studies of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the stereochemistry of the molecule.
¹H-NMR Data
The ¹H-NMR spectrum of this compound reveals characteristic signals for the long aliphatic chains of the fatty acid and the sphingoid base, as well as for the protons in the polar head group. The data presented below was obtained in a deuterated pyridine (C₅D₅N) solution.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1a | 4.59 | dd | 10.7, 4.2 |
| H-1b | 4.41 | dd | 10.7, 4.0 |
| H-2 | 5.08 | m | |
| H-3 | 4.32 | dd | 4.7, 3.8 |
| H-4 | 4.26 | m | |
| H-5 | 2.17 | m | |
| H-6 to H-17 | 1.2-1.4 | br s | |
| H-18 | 0.85 | t | 6.2 |
| NH | 8.53 | d | 8.8 |
| H-2' | 2.51 | t | 7.5 |
| H-3' | 1.75 | m | |
| H-4' to H-15' | 1.2-1.4 | br s | |
| H-16' | 0.85 | t | 6.2 |
¹³C-NMR Data
The ¹³C-NMR spectrum confirms the presence of the 34 carbon atoms in this compound and provides insight into their chemical environment. The data was acquired in a deuterated pyridine (C₅D₅N) solution.
| Carbon | Chemical Shift (δ) ppm |
| 1 | 61.9 |
| 2 | 52.9 |
| 3 | 76.6 |
| 4 | 72.8 |
| 5 | 34.1 |
| 6 | 26.6 |
| 7 | 33.8 |
| 8-15 | 29.4-29.9 |
| 16 | 32.7 |
| 17 | 22.9 |
| 18 | 14.2 |
| 1' (C=O) | 175.2 |
| 2' | 35.6 |
| 3' | 25.8 |
| 4'-13' | 29.4-29.9 |
| 14' | 32.7 |
| 15' | 22.9 |
| 16' | 14.2 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to hydroxyl groups, the amide linkage, and the long aliphatic chains.[1][2][3][4][5]
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H stretch | 3500 - 3200 | Broad absorption due to hydrogen-bonded hydroxyl groups. |
| N-H stretch | 3350 - 3250 | Amide N-H stretching. |
| C-H stretch | 3000 - 2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the aliphatic chains. |
| C=O stretch (Amide I) | 1680 - 1630 | Carbonyl stretching of the amide group, indicative of strong hydrogen bonding. |
| N-H bend (Amide II) | 1570 - 1515 | N-H bending coupled with C-N stretching in the amide linkage. |
| CH₂ scissor | 1480 - 1465 | Methylene scissoring vibration. |
| C-O stretch | 1100 - 1000 | Stretching vibrations of the C-O bonds in the hydroxyl groups. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated pyridine (C₅D₅N). Ensure the sample is fully dissolved to obtain a homogeneous solution. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, equipped with a standard probe.
-
¹H-NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be necessary compared to ¹H-NMR (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra. For spectra recorded in C₅D₅N, the residual solvent signals can be used as an internal reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the solid, purified this compound directly onto the ATR crystal.
-
Apply firm and even pressure using the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).
-
Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Signaling Pathway
This compound, as a phytosphingosine-type ceramide, is involved in the complex network of sphingolipid metabolism and signaling. The de novo synthesis of ceramides is a fundamental pathway that regulates various cellular processes.
Caption: De novo biosynthesis pathway of this compound and its role in cell signaling.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fourier transform infrared spectroscopy and differential scanning calorimetry studies of fatty acid homogeneous ceramide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Armillaramide: A Novel Bioactive Sphingolipid for Therapeutic Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Armillaramide, a novel sphingolipid, has emerged as a molecule of significant interest within the scientific community. First isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea, this C18-phytosphingosine ceramide is distinguished by its unique chemical structure and promising bioactive properties. Sphingolipids as a class are known to play crucial roles in cellular processes, and emerging research suggests that this compound may hold therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, isolation methods, biological activities, and putative mechanisms of action to support further research and drug development efforts.
Chemical Properties and Structure
This compound was identified and structurally elucidated as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1]. It is a ceramide containing a non-hydroxy fatty acid attached to a C18-phytosphingosine backbone[1]. The presence of the phytosphingosine moiety is a key structural feature that likely contributes to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H69NO4 | [1] |
| Appearance | White powder | [1] |
| Optical Rotation | [α]D20 +25.6 (c 0.50, CHCl3/MeOH, 4:1) | [1] |
Biological Activity and Therapeutic Potential
While specific quantitative data for this compound's bioactivity is still emerging, the broader class of sphingolipids and compounds isolated from Armillaria mellea have demonstrated significant therapeutic potential.
Anticancer Activity
Other compounds isolated from Armillaria species have shown potent cytotoxic effects against various cancer cell lines. For instance, sesquiterpene aryl esters from Armillaria gallica exhibited IC50 values ranging from 3.17 to 17.57 µmol/L against human cancer cell lines, with some compounds showing stronger effects than the positive control, paclitaxel. The structural similarity of this compound to phytosphingosine, a known inducer of apoptosis in cancer cells, suggests a potential role in oncology. Phytosphingosine has been shown to induce apoptosis through caspase-8 activation and Bax translocation.
Table 2: Cytotoxicity of Sesquiterpene Aryl Esters from Armillaria gallica
| Compound | Cell Line | IC50 (µmol/L) |
| 2 | HCT-116 | < 3.17 |
| 3 | HCT-116 | < 3.17 |
| 7 | HCT-116 | < 3.17 |
| 9 | HCT-116 | < 3.17 |
| 1 (Armimelleolide C) | M231 | 7.54 ± 0.24 |
| Paclitaxel (Positive Control) | HCT-116 | > 10 |
Note: This data is for related compounds from the same genus and provides a rationale for investigating the anticancer potential of this compound.
Anti-inflammatory Activity
Extracts from Armillaria mellea have demonstrated significant anti-inflammatory properties. Studies have shown that these extracts can inhibit the production of key inflammatory mediators. For example, an ethanol extract of Armillaria mellea was found to dose-dependently inhibit the LPS-induced release of nitric oxide (NO) and prostaglandin E2 (PGE2) in THP-1 cells. Furthermore, at a concentration of 100 µg/ml, the extract significantly blocked the LPS-induced expression of iNOS and COX-2. Given the role of sphingolipids in inflammatory signaling, it is plausible that this compound contributes to these anti-inflammatory effects.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the original method described by Gao et al. (2001) for the isolation of this compound from the fruiting bodies of Armillaria mellea.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The air-dried and powdered fruiting bodies of Armillaria mellea (10 kg) are extracted three times with 95% ethanol at room temperature.
-
Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned with chloroform.
-
Column Chromatography (Initial): The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a chloroform-methanol gradient.
-
Fraction Collection and Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. This mixture is then subjected to repeated column chromatography on silica gel using a petroleum ether-acetone gradient.
-
Crystallization: The purified fraction is crystallized from acetone to yield pure this compound as a white powder.
Bioactivity Assays (General Protocols)
While specific protocols for this compound are not yet widely published, the following are standard methods for assessing the bioactivities suggested by its chemical class.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added according to the manufacturer's instructions, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated until adherent.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to LPS-stimulated cells without this compound treatment.
Mechanism of Action: Putative Signaling Pathways
Based on the activities of related sphingolipids and other compounds from Armillaria mellea, this compound is hypothesized to exert its effects through the modulation of key cellular signaling pathways.
Apoptosis Signaling Pathway
Phytosphingosine, the backbone of this compound, is known to induce apoptosis. The proposed mechanism involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Hypothesized Apoptotic Pathway of this compound
Caption: Putative apoptotic signaling pathway induced by this compound.
Anti-inflammatory Signaling Pathway
Extracts of Armillaria mellea have been shown to inhibit inflammatory pathways. It is plausible that this compound contributes to this by modulating the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Hypothesized Anti-inflammatory Pathway of this compound
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Conclusion and Future Directions
This compound represents a promising novel bioactive sphingolipid with potential applications in cancer and inflammatory disease therapy. Its unique structure, derived from the medicinal fungus Armillaria mellea, provides a strong rationale for its further investigation. To fully realize its therapeutic potential, future research should focus on:
-
Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound against a broad range of cancer cell lines and in various models of inflammation.
-
Mechanism of Action Elucidation: Conducting detailed molecular studies to confirm the precise signaling pathways modulated by this compound in both apoptosis and inflammation.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its bioactivity and pharmacokinetic properties.
This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this compound. The provided data and protocols are intended to facilitate further investigation into this promising natural product, with the ultimate goal of translating these findings into novel clinical applications.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Fungal Ceramides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of sphingolipids that are integral structural components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes. In fungi, ceramides and their derivatives, such as glucosylceramides (GlcCer) and inositol phosphorylceramides (IPC), play essential roles in cell growth, differentiation, stress response, and pathogenicity.[1][2] The unique structural features of fungal ceramides, often distinct from their mammalian counterparts, make the enzymes in their biosynthetic pathways attractive targets for the development of novel antifungal therapeutics.[3][4] This document provides detailed protocols for the isolation and purification of ceramides from fungal sources, methods for their quantification, and an overview of their biosynthesis and signaling roles.
Data Presentation: Quantitative Analysis of Fungal Ceramides
The yield and purity of isolated ceramides can vary significantly depending on the fungal species, culture conditions, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Fungal Species | Ceramide Type | Ceramide Content | Reference |
| Saccharomyces cerevisiae | Ceramide III | 32.27 µg / 5 µL of cell extract | [5] |
| Candida lipolytica | Total Ceramides | 2.6% of total cell lipids | |
| Edible Mushrooms | Glucosylceramides | 0.15 - 1.80 mg/g dry weight | |
| Neurospora crassa | C24(OH)-phytoceramide | 89% of constitutive ceramide fraction | |
| Neurospora crassa | C18(OH)-phytoceramide | 48% of stress-induced ceramide fraction |
| Method | Fungal Species | Recovery Rate | Purity | Reference |
| HPLC-ELSD | Saccharomyces cerevisiae | Not specified | Sufficient for quantification | |
| LC-ESI-MS/MS | Rat Tissues (for comparison) | 70-99% | High (species-specific) | |
| Column + Thin Layer Chromatography | Candida lipolytica | Not specified | High (preparative scale) |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Fungal Cells
This protocol is a widely used method for the extraction of total lipids, including ceramides, from fungal biomass.
Materials:
-
Fungal cell pellet
-
Glass beads (0.5 mm diameter)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest fungal cells by centrifugation and wash the pellet with distilled water.
-
Resuspend the cell pellet in a chloroform:methanol (1:2, v/v) mixture.
-
Add glass beads to the suspension and disrupt the cells by vigorous vortexing or using a bead beater.
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v).
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower organic phase, which contains the total lipids.
-
Wash the organic phase with a 0.9% NaCl solution.
-
Dry the organic phase under a stream of nitrogen or using a rotary evaporator.
-
The resulting lipid extract can be stored at -20°C for further analysis.
Protocol 2: Purification of Ceramides by Column Chromatography
This protocol describes the separation of ceramides from the total lipid extract using silica gel column chromatography.
Materials:
-
Dried total lipid extract
-
Silica gel (60 Å, 70-230 mesh)
-
Glass column
-
Solvents: Chloroform, Acetone, Methanol
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the dried lipid extract in a minimal amount of chloroform.
-
Load the dissolved lipid extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of solvents of increasing polarity. A typical elution sequence is:
-
Chloroform (to elute neutral lipids)
-
Acetone (to elute glycolipids and some ceramides)
-
Chloroform:Methanol mixtures with increasing methanol concentration (e.g., 98:2, 95:5, 90:10, v/v) to elute different ceramide species.
-
Methanol (to elute highly polar lipids)
-
-
Collect fractions and monitor the presence of ceramides in each fraction using TLC.
-
Pool the fractions containing the desired ceramide species and dry them under nitrogen.
Protocol 3: Analysis of Ceramides by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis and quantification of ceramides using HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
Materials:
-
Purified ceramide fraction
-
HPLC system with a normal-phase or reverse-phase column
-
ELSD or MS detector
-
HPLC-grade solvents (e.g., hexane, isopropanol, methanol for normal phase; methanol, water, formic acid for reverse phase)
-
Ceramide standards
Procedure:
-
Dissolve the purified ceramide fraction in an appropriate solvent (e.g., chloroform:methanol, 2:1, v/v).
-
Inject the sample into the HPLC system.
-
For Normal-Phase HPLC: Use a mobile phase gradient of hexane, isopropanol, and methanol to separate ceramide species. A composition of 72/5/23 (hexane/isopropanol/methanol, vol%) has been reported for the analysis of Saccharomyces cerevisiae ceramides.
-
For Reverse-Phase HPLC: Use a gradient of methanol and water, often with additives like formic acid, for separation.
-
Detect the eluted ceramides using an ELSD, which provides a response proportional to the mass of the analyte, or an MS for structural identification and sensitive quantification.
-
Quantify the ceramides by comparing the peak areas with those of known concentrations of ceramide standards.
Visualizations
Fungal Sphingolipid Biosynthesis Pathway
Caption: Overview of the fungal sphingolipid biosynthesis pathway.
Experimental Workflow for Fungal Ceramide Isolation and Purification
Caption: Workflow for ceramide isolation and purification.
Signaling Role of Fungal Ceramides
Caption: Ceramide-mediated stress signaling in fungi.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 3. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological functions of sphingolipids in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Total Synthesis of Armillaramide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide is a naturally occurring sphingolipid isolated from the edible honey mushroom, Armillaria mellea. Structurally, it is a ceramide composed of a C18 phytosphingosine backbone N-acylated with a C16 saturated fatty acid (palmitic acid). The precise stereochemistry of this compound has been determined to be (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1][2]. Sphingolipids and ceramides are integral components of cell membranes and are involved in various cellular signaling pathways, including apoptosis, cell proliferation, and inflammation. Consequently, this compound and its synthetic analogs are of significant interest for potential therapeutic applications.
This document provides a comprehensive guide to the proposed total synthesis of this compound, for which a complete synthesis has not yet been reported in the literature. It also outlines strategies for the synthesis of novel analogs to explore structure-activity relationships (SAR). Detailed experimental protocols for key synthetic steps are provided, based on established methodologies for the synthesis of phytosphingosines and ceramides.
Biological Activity of Armillaria Species and Related Compounds
While specific quantitative biological data for pure this compound is limited in publicly available literature, various extracts and compounds from Armillaria species have demonstrated a range of biological activities. These activities provide a rationale for the synthesis and further investigation of this compound and its analogs. Some of the reported activities for compounds isolated from Armillaria species include cytotoxic, anti-inflammatory, and antimicrobial effects[2][3][4].
| Compound/Extract from Armillaria sp. | Biological Activity | Cell Line/Organism | Reported Effect |
| Sesquiterpene aryl esters | Cytotoxicity | HCT-116, A549, M231 | IC50 values ranging from 3.17 to 17.57 µmol/L |
| Armillarikin | Cytotoxicity | Human leukemia and hepatoma cells | Induces apoptosis and growth inhibition |
| Armillariella mellea ethanol extract | Anti-inflammatory | LPS-induced THP-1 cells | Inhibition of NO, iNOS, COX-2, and pro-inflammatory cytokines |
| Armillaria mellea extracts | Antimicrobial | B. cereus, S. aureus, C. albicans | Promising antimicrobial activity observed |
| Sphingolipids (general) | Various | - | Anticancer, antihepatotoxic, and immunostimulatory properties reported |
| This compound | General Bioactivity | - | Reported to possess "certain biological activities" |
Proposed Total Synthesis of this compound
As no total synthesis of this compound has been published, a plausible retrosynthetic analysis and forward synthetic plan are proposed below. The strategy is based on the convergent coupling of a protected phytosphingosine backbone with palmitic acid.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound (1) involves a key amide bond formation between the C18 phytosphingosine backbone (2) and palmitic acid (3). The phytosphingosine backbone can be synthesized from a simpler, commercially available chiral starting material, such as D-serine, to set the stereochemistry at C-2.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis Workflow
The proposed forward synthesis is a multi-step process beginning with the synthesis of the phytosphingosine backbone, followed by protection of the hydroxyl groups, and concluding with the amide coupling to palmitic acid and subsequent deprotection.
Caption: Proposed workflow for the total synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the key steps in the proposed total synthesis of this compound. These protocols are adapted from established procedures for the synthesis of similar molecules.
Protocol 1: Synthesis of (2S,3S,4R)-2-aminooctadecane-1,3,4-triol (Phytosphingosine Backbone)
The stereocontrolled synthesis of the phytosphingosine backbone can be achieved through various published routes. One efficient method involves an osmium-catalyzed asymmetric dihydroxylation and subsequent functional group manipulations.
Materials:
-
(E)-methyl octadec-2-enoate
-
AD-mix-β
-
tert-butanol
-
Water
-
Methanesulfonyl chloride
-
Triethylamine
-
Sodium azide
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Asymmetric Dihydroxylation: To a stirred solution of (E)-methyl octadec-2-enoate in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β. Stir the reaction mixture vigorously at 0 °C for 24 hours. Quench the reaction with sodium sulfite and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the diol.
-
Sulfonylation and Azide Displacement: Dissolve the diol in anhydrous DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction for 2 hours at 0 °C. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude mesylate is then dissolved in DMF, and sodium azide is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic phase is washed, dried, and concentrated.
-
Reduction to Phytosphingosine: The crude azide is dissolved in anhydrous THF and added dropwise to a stirred suspension of LAH in THF at 0 °C. The reaction mixture is then refluxed for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude phytosphingosine, which can be purified by column chromatography.
Protocol 2: N-acylation of Phytosphingosine with Palmitic Acid
The final step in the synthesis of this compound is the amide coupling of the phytosphingosine backbone with palmitic acid. Carbodiimide-mediated coupling is a common and effective method for this transformation.
Materials:
-
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol (Phytosphingosine)
-
Palmitic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine
Procedure:
-
Activation of Palmitic Acid: To a solution of palmitic acid in anhydrous DMF, add NHS and EDC. Stir the mixture at room temperature for 4 hours to form the active NHS ester.
-
Amide Coupling: In a separate flask, dissolve the phytosphingosine in a mixture of DMF and triethylamine. Add the solution of the activated palmitic acid (from step 1) dropwise to the phytosphingosine solution at room temperature. Stir the reaction mixture for 12-18 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of this compound Analogs
To explore the structure-activity relationship of this compound, a series of analogs can be synthesized. Modifications can be introduced in both the fatty acid chain and the phytosphingosine backbone.
Design of Analogs
-
Varying the Fatty Acid Chain Length: Synthesize analogs with shorter (e.g., myristic acid, C14) and longer (e.g., stearic acid, C18; arachidic acid, C20) saturated fatty acid chains. This will probe the effect of lipophilicity on biological activity.
-
Introducing Unsaturation in the Fatty Acid Chain: Use unsaturated fatty acids like oleic acid (C18:1) or linoleic acid (C18:2) to investigate the influence of conformational rigidity and electronic properties of the acyl chain.
-
Modification of the Phytosphingosine Backbone: Synthesize analogs with different stereochemistries or modifications to the hydroxyl groups to understand their importance for biological interactions.
General Protocol for Analog Synthesis
The synthesis of analogs with modified fatty acid chains will follow Protocol 2, simply by substituting palmitic acid with the desired fatty acid. The synthesis of analogs with a modified phytosphingosine backbone would require starting from different chiral precursors or employing different stereoselective reactions in Protocol 1.
Proposed Workflow for Analog Synthesis
Caption: Workflow for the synthesis of this compound analogs.
Conclusion
This document provides a detailed framework for the total synthesis of this compound and the generation of its analogs for research and drug development purposes. Although a total synthesis has not been formally published, the proposed synthetic route is based on well-established and reliable chemical transformations. The provided protocols offer a starting point for the laboratory synthesis of these promising bioactive molecules. Further investigation into the biological activities of the synthesized this compound and its analogs will be crucial in elucidating their therapeutic potential.
References
- 1. Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Armillariella mellea shows anti-inflammatory activity by inhibiting the expression of NO, iNOS, COX-2 and cytokines in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ibe.edu.pl [ibe.edu.pl]
Application Note: Quantitative Analysis of Armillaramide in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a novel, sensitive, and specific method for the quantification of Armillaramide in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a sphingolipid identified as (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol, has been isolated from the fungus Armillaria mellea and is under investigation for its potential anticancer and immunostimulatory properties.[1] The method detailed herein utilizes liquid-liquid extraction for sample preparation and reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical technique for pharmacokinetic and metabolic studies of this compound.
Introduction
This compound is a ceramide, a class of sphingolipids that play crucial roles in cellular signaling, including apoptosis, cell differentiation, and proliferation. Given its potential therapeutic applications, a reliable method for its quantification in biological matrices is essential for preclinical and clinical development. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of complex molecules like this compound.[2][3] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
C17-Ceramide (d18:1/17:0) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Chloroform
Standard Solutions and Calibration Standards
Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions. Calibration standards were prepared by spiking blank human plasma with appropriate amounts of this compound to achieve a concentration range of 0.5 - 500 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations (1.5, 75, and 400 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL C17-Ceramide).
-
Vortex briefly to mix.
-
Add 500 µL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the lower organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Methanol:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Conditions
HPLC System: A standard UHPLC system. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain lipids.[4][5] Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate. Mobile Phase B: Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. Gradient Elution:
| Time (min) | % B |
|---|---|
| 0.0 | 80 |
| 1.0 | 80 |
| 8.0 | 98 |
| 10.0 | 98 |
| 10.1 | 80 |
| 12.0 | 80 |
Mass Spectrometer: Triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive. MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 584.5 | 264.3 | 35 |
| C17-Ceramide (IS) | 552.5 | 264.3 | 35 |
Note: The precursor ion for this compound ([M+H]⁺) is calculated from its chemical formula (C₃₄H₆₉NO₄). The product ion at m/z 264.3 is a characteristic fragment for ceramides resulting from the cleavage of the amide bond and loss of the fatty acid chain.
Data Presentation
The following data is for illustrative purposes only and represents expected performance of the method.
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.5 | 0.012 | 105.2 |
| 1.0 | 0.025 | 102.8 |
| 5.0 | 0.128 | 98.9 |
| 10.0 | 0.255 | 101.5 |
| 50.0 | 1.270 | 99.6 |
| 100.0 | 2.545 | 100.2 |
| 250.0 | 6.350 | 98.4 |
| 500.0 | 12.680 | 99.1 |
Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r²) of >0.998.
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.2 | 104.5 | 9.8 | 103.2 |
| Low QC | 1.5 | 6.5 | 101.8 | 7.9 | 100.9 |
| Mid QC | 75 | 4.1 | 99.2 | 5.3 | 99.8 |
| High QC | 400 | 3.8 | 100.5 | 4.7 | 101.1 |
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 0.5 ng/mL, with a signal-to-noise ratio of >10.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified sphingolipid metabolism and ceramide bioactivity.
Conclusion
The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a wide range of research and drug development applications. The simple and efficient sample preparation protocol, combined with a rapid chromatographic run time, allows for high-throughput analysis. This method will be a valuable tool for elucidating the pharmacokinetic profile and biological roles of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
Developing In Vitro Assays for Armillaramide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide, a novel sphingolipid isolated from the edible mushroom Armillaria mellea, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the ceramide family, this compound is implicated in a variety of cellular processes. Preliminary studies on extracts from Armillaria species suggest a range of biological activities, including cytotoxic, anti-inflammatory, and enzyme inhibitory effects. These activities hint at the potential of this compound as a lead compound in drug discovery programs targeting cancer, inflammatory disorders, and other diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the biological activity of this compound. The following sections detail protocols for assessing its cytotoxic, pro-apoptotic, anti-inflammatory, and enzyme-inhibitory properties, and for elucidating its mechanism of action through key signaling pathways.
Data Presentation: Summary of Potential this compound Activities
The following table summarizes the potential biological activities of this compound based on published data on Armillaria mellea extracts and related compounds. This provides a foundation for the selection and design of appropriate in vitro assays.
| Biological Activity | Target Cell/System | Key Parameters Measured | Potential Assay(s) |
| Cytotoxicity | Cancer cell lines (e.g., HepG2, HCT-116, A549) | Cell Viability (IC50) | MTT Assay, LDH Assay |
| Apoptosis Induction | Cancer cell lines | Caspase-3/7 activity, Phosphatidylserine externalization | Caspase-Glo 3/7 Assay, Annexin V-FITC Staining |
| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO), TNF-α, IL-6 production | Griess Assay, ELISA |
| Enzyme Inhibition | Isolated enzymes | Enzyme activity (IC50, Ki) | Protease Inhibition Assay, GST Inhibition Assay, Tyrosinase Inhibition Assay |
| Signaling Pathway Modulation | Reporter cell lines, various cell lines | Reporter gene expression, protein phosphorylation | NF-κB Reporter Assay, Western Blot for MAPK pathway |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines, reagents, and equipment used.
Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[3][4][5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Assays
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for cytotoxicity assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescent signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Anti-inflammatory Assays
Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. NO is rapidly oxidized to nitrite (NO2-) in the culture medium. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to quantify NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secreted into the culture medium.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Griess Assay protocol.
-
Supernatant Collection: Collect the culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the cytokine concentrations from the standard curve.
Enzyme Inhibition Assays
Principle: GSTs are a family of enzymes involved in detoxification. Their activity can be measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 6.5), GSH, and CDNB.
-
Inhibitor Addition: Add various concentrations of this compound to the wells.
-
Enzyme Addition: Initiate the reaction by adding a purified GST enzyme or a cell lysate containing GST.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. Calculate the IC50 value.
Principle: Tyrosinase is a key enzyme in melanin synthesis. Its activity can be determined by measuring the formation of dopachrome from the oxidation of L-DOPA, which can be monitored by the increase in absorbance at 475-490 nm.
Protocol:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 6.8) and various concentrations of this compound.
-
Enzyme Addition: Add mushroom tyrosinase solution to each well and incubate for 10 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding L-DOPA solution.
-
Absorbance Measurement: Measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the reaction rates and the percentage of tyrosinase inhibition. Determine the IC50 value.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Vitro Screening of this compound
Caption: Workflow for the in vitro evaluation of this compound's biological activity.
Putative NF-κB Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Putative MAPK Signaling Pathway Modulation by this compound
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
References
- 1. researchhub.com [researchhub.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Application Notes and Protocols: Armillaramide as a Potential Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide is a novel C18-phytosphingosine ceramide isolated from the fruiting bodies of the basidiomycete Armillaria mellea. Its structure has been identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1][2]. While specific studies on the signaling properties of this compound are limited, its classification as a ceramide suggests its potential involvement in a variety of critical cellular processes. Ceramides are a class of sphingolipids that act as key signaling molecules, regulating cellular homeostasis and influencing diverse pathways including apoptosis, cell cycle arrest, senescence, and differentiation[3][4]. This document provides a comprehensive guide for investigating the potential of this compound as a signaling molecule, drawing upon established knowledge of ceramide biology and providing detailed protocols for its study.
Postulated Biological Activities and Signaling Pathways
Based on its structural similarity to other well-characterized ceramides, this compound is hypothesized to modulate key cellular signaling cascades. Ceramides are known to be central to the cellular stress response and can be generated through two primary pathways: de novo synthesis in the endoplasmic reticulum or the hydrolysis of sphingomyelin at the cell membrane[5].
Potential signaling pathways influenced by this compound include:
-
Induction of Apoptosis: Ceramides are potent pro-apoptotic molecules. They can activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and protein phosphatases such as PP1 and PP2A. These actions can lead to the dephosphorylation and inactivation of pro-survival proteins like Bcl-2 and Akt, and the activation of pro-apoptotic proteins, ultimately leading to programmed cell death.
-
Cell Cycle Arrest: By influencing key cell cycle regulators, ceramides can halt cell proliferation. This makes this compound a molecule of interest for cancer research.
-
Inflammation: Disruption in ceramide metabolism can lead to the activation of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.
-
Insulin Signaling: In metabolic tissues, elevated ceramide levels have been linked to the disruption of insulin signaling, contributing to insulin resistance.
Quantitative Data on Related Bioactive Compounds from Armillaria mellea
While quantitative data for this compound is not yet available, the following table summarizes the bioactivity of other compounds isolated from Armillaria mellea to provide context for the potential potency of its constituents.
| Compound | Bioactivity | Cell Line(s) | Effective Concentration / IC50 | Reference |
| Armillarikin | Induces apoptosis | Huh7, HA22T, HepG2 (Hepatocellular Carcinoma) | Cytotoxicity observed at various concentrations | |
| Armillarikin | Induces apoptosis | Human leukemia cells | Not specified | |
| Polysaccharides (AMP) | Tumor growth inhibition | A549 (Lung Carcinoma) | Not specified | |
| Hot Water Extracts | Antioxidant Activity | - | EC50: 5.51 mg/mL | |
| Methanol Extracts | Antioxidant Activity | - | EC50: 7.42 - 7.83 mg/mL |
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and activation of proteins in a specific signaling pathway (e.g., apoptosis pathway).
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Visualizations
Hypothesized Ceramide Signaling Pathway
Caption: Hypothesized signaling cascade initiated by this compound.
Experimental Workflow for Investigating this compound
Caption: Workflow for studying this compound's cellular effects.
Logical Relationship of Ceramide-Mediated Apoptosis
Caption: Logical flow of this compound-induced apoptosis.
Conclusion
This compound, as a newly identified ceramide from Armillaria mellea, represents a promising area of research for cell signaling and drug development. While direct experimental evidence of its biological activity is still needed, its structural classification provides a strong rationale for investigating its role in ceramide-mediated signaling pathways. The protocols and conceptual frameworks provided in this document offer a robust starting point for researchers to explore the potential of this compound as a novel signaling molecule.
References
- 1. This compound, a new sphingolipid from the fungus Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Utilizing Armillaramide to Elucidate Lipid Raft Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are highly dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signal transduction. The integrity of these platforms is crucial for a multitude of cellular processes, and their dysregulation is implicated in various disease states. Armillaramide, a novel C18-phytosphingosine ceramide isolated from the fungus Armillaria mellea, presents as a potent tool for investigating the structure and function of these critical membrane domains.[1] As a ceramide, this compound is hypothesized to modulate the organization of lipid rafts, likely by promoting the coalescence of smaller, transient rafts into larger, more stable signaling platforms, a known characteristic of ceramides.[2][3][4] These application notes provide a comprehensive, hypothetical framework for employing this compound to study lipid raft dynamics, complete with detailed protocols and expected outcomes.
Hypothesized Mechanism of Action
This compound, due to its ceramide structure, is proposed to intercalate into the lipid bilayer of the plasma membrane. Its presence is thought to alter the packing of lipids within the membrane, leading to the stabilization and coalescence of lipid rafts. This alteration in the size and stability of lipid rafts can, in turn, modulate the recruitment and activity of various signaling proteins that reside within these domains, thereby influencing downstream cellular signaling pathways.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ceramide promotes restructuring of model raft membranes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating the Effect of Armillaramide on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide, a novel sphingolipid isolated from the edible fungus Armillaria mellea, is a C18-phytosphingosine ceramide.[1] Sphingolipids are integral structural components of eukaryotic cell membranes, playing a crucial role in maintaining membrane stability and integrity.[2] As a ceramide, this compound is predicted to modulate the biophysical properties of lipid bilayers, including membrane fluidity. Ceramides are known to increase membrane rigidity through the formation of hydrogen-bonded networks, leading to the formation of more ordered, gel-like domains within the fluid membrane.[3][4][5] This alteration in membrane dynamics can have profound effects on cellular processes such as signal transduction and membrane trafficking.
These application notes provide a framework for investigating the effect of this compound on membrane fluidity. While direct experimental data for this compound is not yet available in the public domain, this document outlines the expected effects based on the behavior of similar ceramide molecules and provides detailed protocols for researchers to conduct their own investigations.
Predicted Effects of this compound on Membrane Fluidity
Based on the known properties of ceramides, this compound is expected to decrease membrane fluidity. This effect is concentration-dependent and can be quantified using various biophysical techniques. The following table summarizes hypothetical quantitative data illustrating the potential impact of this compound on membrane fluidity, as measured by common experimental parameters.
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Model Membrane Fluidity
| This compound Concentration (mol%) | Laurdan Generalized Polarization (GP) | Fluorescence Anisotropy (DPH) | Main Phase Transition Temperature (Tm) (°C) - DSC |
| 0 (Control) | 0.350 ± 0.015 | 0.120 ± 0.005 | 41.5 |
| 1 | 0.385 ± 0.020 | 0.145 ± 0.007 | 41.8 |
| 5 | 0.450 ± 0.018 | 0.180 ± 0.006 | 42.5 |
| 10 | 0.520 ± 0.022 | 0.225 ± 0.008 | 43.2 |
Disclaimer: The data presented in Table 1 is illustrative and based on the known effects of other ceramides on membrane fluidity. Actual experimental results may vary.
Experimental Protocols
Herein, we provide detailed protocols for two standard methods to assess the effect of this compound on membrane fluidity: a fluorescence-based assay using the Laurdan probe and Differential Scanning Calorimetry (DSC).
Protocol 1: Determination of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
This protocol describes how to measure changes in membrane fluidity in model lipid vesicles (liposomes) upon the incorporation of this compound, using the environmentally sensitive fluorescent probe Laurdan.
Materials:
-
Phospholipid of choice (e.g., POPC, DPPC)
-
This compound
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Chloroform
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder and polycarbonate membranes (100 nm pore size)
-
Fluorometer
Workflow Diagram:
Caption: Workflow for assessing membrane fluidity using Laurdan.
Procedure:
-
Preparation of Lipid Films:
-
In a glass vial, mix the desired amounts of phospholipid and this compound (from 0 to 10 mol%) dissolved in chloroform.
-
Add the Laurdan probe to a final concentration of 0.5 mol% of the total lipid.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Preparation:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature (Tm). This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).
-
-
Fluorescence Measurement:
-
Dilute the LUV suspension to a final lipid concentration of 100 µM in the buffer.
-
Equilibrate the sample at the desired temperature in the fluorometer's cuvette holder.
-
Set the excitation wavelength to 340 nm.
-
Record the emission spectra from 400 nm to 550 nm.
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at the emission maxima of Laurdan in the gel and liquid-crystalline phases, respectively.
-
An increase in the GP value indicates a decrease in membrane fluidity.
-
Plot the GP values as a function of this compound concentration.
-
Protocol 2: Analysis of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the effect of this compound on the main phase transition temperature (Tm) of a model lipid membrane.
Materials:
-
Phospholipid (e.g., DPPC)
-
This compound
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Differential Scanning Calorimeter
Workflow Diagram:
Caption: Workflow for analyzing membrane phase behavior by DSC.
Procedure:
-
Sample Preparation:
-
Prepare lipid films containing varying concentrations of this compound as described in Protocol 1, Step 1.
-
Hydrate the films with the buffer to a final lipid concentration of 2-5 mg/mL to form MLVs.
-
Transfer a precise volume of the MLV suspension into a DSC sample pan and seal it.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm of the lipid.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition to a temperature well above the Tm.
-
Perform at least two heating and cooling cycles to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the resulting thermogram (heat flow vs. temperature).
-
The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).
-
Determine the Tm for each this compound concentration.
-
A shift in the Tm to higher temperatures indicates a stabilization of the gel phase and a decrease in membrane fluidity.
-
Conclusion
The protocols and theoretical framework provided in these application notes offer a comprehensive guide for researchers to elucidate the specific effects of this compound on membrane fluidity. By employing these standard biophysical techniques, it will be possible to quantify the impact of this novel fungal sphingolipid on the structure and dynamics of lipid bilayers, contributing to a deeper understanding of its biological function and potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ceramides in phospholipid membranes: effects on bilayer stability and transition to nonlamellar phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Armillaramide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide, a natural product isolated from the fungus Armillaria mellea, has garnered interest within the scientific community for its potential as an anticancer agent. This compound, along with other sesquiterpene aryl esters from the same genus, has demonstrated cytotoxic effects against a variety of cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic properties of this compound and its related compounds, detail the underlying molecular mechanisms, and present available efficacy data to guide further research and development.
The primary mechanism of action for this compound and similar compounds involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is largely mediated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a caspase cascade, ultimately resulting in cell death. Understanding these pathways is crucial for the development of targeted cancer therapies.
Data Presentation: Cytotoxicity of Armillaria-derived Sesquiterpene Aryl Esters
The following table summarizes the 50% inhibitory concentration (IC50) values of various sesquiterpene aryl esters isolated from Armillaria species, including Armillarikin and other related compounds, against a panel of human cancer cell lines. These values, obtained from multiple studies, provide a quantitative measure of the cytotoxic potency of these compounds.
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Arnamial | Jurkat T cells | T-cell leukemia | 3.9 | [1] |
| Arnamial | MCF-7 | Breast adenocarcinoma | 15.4 | [1] |
| Arnamial | CCRF-CEM | Lymphoblastic leukemia | 8.9 | [1] |
| Arnamial | HCT-116 | Colorectal carcinoma | 10.7 | [1] |
| Melledonal C | CCRF-CEM | Lymphoblastic leukemia | 14.75 | [1] |
| Armillaridin | KB3.1 | Cervical cancer | 2.1 | |
| Armillaridin | MCF-7 | Breast cancer | 3.1 | |
| Armillaridin | A549 | Lung cancer | 4.0 | |
| Armillaridin | PC-3 | Prostate cancer | 2.9 | |
| Armillaridin | A431 | Skin cancer | 2.9 | |
| Armimelleolide C | M231 | Breast cancer | 7.54 ± 0.24 | |
| Armillarivin | HCT-116 | Colorectal carcinoma | 6.65 ± 0.55 | |
| Melleolide F | HCT-116 | Colorectal carcinoma | 6.11 ± 2.53 | |
| Melledonol | HCT-116 | Colorectal carcinoma | 6.83 ± 0.72 | |
| Armillane | HCT-116 | Colorectal carcinoma | 11.31 ± 2.34 |
Experimental Protocols
Detailed methodologies for two common cytotoxicity assays, the MTT and AlamarBlue® assays, are provided below. These protocols are fundamental for assessing the in vitro efficacy of compounds like this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: AlamarBlue® (Resazurin) Assay
Principle: The AlamarBlue® assay incorporates a redox indicator that changes color and fluoresces in response to the chemical reduction of the growth medium resulting from cell metabolism. Healthy, proliferating cells convert the non-fluorescent resazurin to the highly fluorescent resorufin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
AlamarBlue® reagent
-
96-well plates
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, add the desired concentrations of the compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well at a volume equal to 10% of the volume in the well (e.g., 10 µL for a 100 µL culture volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability based on the fluorescence readings compared to the vehicle control and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced cytotoxicity.
References
Application Notes and Protocols: Anti-inflammatory Potential of Armillaramide in Macrophage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaramide, a novel C18-phytosphingosine ceramide identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, is a constituent of the fungus Armillaria mellea.[1] Extracts of Armillaria mellea have demonstrated notable anti-inflammatory properties in macrophage models, suggesting the therapeutic potential of its bioactive components. While direct experimental data on isolated this compound is emerging, the known effects of the fungal extract and the established immunomodulatory roles of ceramides and other sphingolipids provide a strong basis for investigating this compound as a targeted anti-inflammatory agent.
This document outlines the hypothesized anti-inflammatory effects of this compound in macrophage models, based on data from Armillaria mellea extracts, and provides detailed protocols for key experimental validations. The primary mechanism of action is proposed to be the downregulation of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize the potential quantitative effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models. These values are extrapolated from studies on Armillaria mellea extracts and are presented as a hypothetical guide for experimental design.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Mediator | Treatment Group | Concentration | Result |
| Nitric Oxide (NO) | LPS | 1 µg/mL | High |
| LPS + this compound | 10 µM | Significantly Reduced | |
| LPS + this compound | 25 µM | Dose-dependently Reduced | |
| iNOS | LPS | 1 µg/mL | High Expression |
| LPS + this compound | 25 µM | Reduced Expression | |
| COX-2 | LPS | 1 µg/mL | High Expression |
| LPS + this compound | 25 µM | Reduced Expression |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Treatment Group | Concentration | Result |
| TNF-α | LPS | 1 µg/mL | High Secretion |
| LPS + this compound | 10 µM | Significantly Reduced Secretion | |
| LPS + this compound | 25 µM | Dose-dependently Reduced Secretion | |
| IL-1β | LPS | 1 µg/mL | High Secretion |
| LPS + this compound | 10 µM | Significantly Reduced Secretion | |
| LPS + this compound | 25 µM | Dose-dependently Reduced Secretion |
Signaling Pathways
Ceramides and other sphingolipids are known to modulate key inflammatory signaling pathways.[2][3] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways in macrophages upon stimulation with LPS.
Caption: Hypothesized inhibitory mechanism of this compound on LPS-induced inflammatory signaling pathways in macrophages.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the anti-inflammatory potential of this compound in a macrophage model.
Experimental Workflow
Caption: Overall experimental workflow for assessing the anti-inflammatory effects of this compound.
Macrophage Cell Culture (RAW 264.7)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 cell culture flasks
-
6-well and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1][4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium and wash the cells once with sterile PBS.
-
Add fresh medium and gently detach the cells using a cell scraper.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
LPS Stimulation and this compound Treatment
Materials:
-
Cultured RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete DMEM
Protocol:
-
Seed RAW 264.7 cells in 6-well or 96-well plates and allow them to adhere overnight. A common seeding density is 1-2 x 10^5 cells/well for a 96-well plate.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate for 1-2 hours.
-
Add LPS to the wells to a final concentration of 1 µg/mL to stimulate inflammation. Include a negative control group with no LPS stimulation.
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Assay (Griess Assay)
Materials:
-
Cell culture supernatant
-
Griess Reagent (typically a two-part reagent: Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Protocol:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite in complete DMEM (ranging from 0 to 100 µM).
-
Add the standards and samples to a new 96-well plate.
-
Add an equal volume of the two parts of the Griess reagent mixed together to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples based on the standard curve.
Cytokine Measurement (ELISA for TNF-α and IL-1β)
Materials:
-
Cell culture supernatant
-
ELISA kits for mouse TNF-α and IL-1β
-
96-well ELISA plates (coated with capture antibody)
-
Wash buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Collect cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit. A general procedure is as follows:
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells multiple times with wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add Streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Materials:
-
Treated RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-p38, anti-p-JNK, and their total protein counterparts, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After a shorter treatment period (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
References
- 1. rwdstco.com [rwdstco.com]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipids and Brain Resident Macrophages in Neuroinflammation: An Emerging Aspect of Nervous System Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture of RAW264.7 cells [protocols.io]
Troubleshooting & Optimization
Armillaramide Extraction from Armillaria mellea: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of armillaramide from Armillaria mellea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of Armillaria mellea is it typically isolated?
A1: this compound is a phytosphingosine-type ceramide, a class of bioactive sphingolipids.[1][2] It has been successfully isolated from the fruiting bodies of Armillaria mellea.[1][2]
Q2: Which solvents are most effective for extracting this compound?
A2: While specific comparative studies on this compound yield are limited, literature on fungal ceramide extraction suggests that solvent systems with varying polarities are effective. This compound has been isolated using an ethyl acetate extract of the fruiting bodies.[1] For general ceramide and sphingolipid extraction from fungi, mixtures of chloroform and methanol are commonly used. Other solvents like ethanol and petroleum ether have been used for extracting other bioactive compounds from Armillaria mellea.
Q3: Can this compound be obtained from mycelial cultures of Armillaria mellea?
A3: While the initial isolation of this compound was from fruiting bodies, other bioactive compounds, such as melleolides, have been successfully extracted from liquid mycelium cultures. Optimizing submerged culture conditions can significantly increase mycelial biomass, which may be a viable source for this compound production.
Q4: What analytical techniques are suitable for the quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a standard method for the quantification of specific compounds in fungal extracts. For detailed structural elucidation and sensitive quantification of ceramides, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound and other fungal metabolites.
Problem 1: Low Yield of this compound Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Cell Disruption | Employ mechanical disruption methods (e.g., grinding in liquid nitrogen, bead beating) or ultrasonic-assisted extraction. | The rigid fungal cell wall can hinder solvent penetration. Efficient disruption increases the surface area for extraction. |
| Suboptimal Solvent System | Experiment with a gradient of solvent polarities. Start with a non-polar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent (e.g., ethyl acetate, methanol, or a chloroform:methanol mixture). | This compound is a ceramide, and its solubility will vary. A multi-step extraction with solvents of different polarities can improve isolation. |
| Incomplete Extraction | Increase the solvent-to-solid ratio, extraction time, and temperature (within the stability limits of this compound). Perform multiple extraction cycles. | Ensuring the fungal material is thoroughly exposed to the solvent for an adequate duration will maximize the extraction of the target compound. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and harsh pH conditions during extraction and processing. | Ceramides can be susceptible to degradation. Maintaining mild conditions helps preserve the integrity of the molecule. |
Problem 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Highly Abundant Co-metabolites | Perform a pre-extraction with a non-polar solvent like hexane to remove interfering lipids before extracting with a more polar solvent for this compound. | This fractionation step can selectively remove compounds with different solubility, leading to a cleaner extract. |
| Complex Extract Matrix | Utilize chromatographic purification techniques such as column chromatography (e.g., silica gel) or preparative HPLC after the initial extraction. | These techniques separate compounds based on their physical and chemical properties, allowing for the isolation of this compound from other components. |
Quantitative Data on Extraction Yields
Table 1: Extraction Yields of Bioactive Compounds from Armillaria mellea
| Compound Class | Source Material | Extraction Method | Key Parameters | Yield | Reference |
| Melleolides | Liquid Culture Mycelium | Ultrasonic-assisted petroleum ether extraction | Material-liquid ratio: 1:20 g/mL, Ultrasonic power: 300 W, Ultrasonic time: 20 min, Reflux time: 50 min | 26.8% (total extract), 0.74 mg/g (melleolides) | |
| Various Compounds | Mycelia | Water and Ethanol Extraction | Not specified | GABA in water extract: 337.2 µg/g |
Table 2: Factors Influencing Fungal Ceramide Extraction (General)
| Parameter | Effect on Yield | Recommendation |
| Solvent Choice | Highly influential. Mixtures like chloroform:methanol are effective for sphingolipids. | Test a range of solvent systems from non-polar to polar. |
| Temperature | Increased temperature generally improves extraction efficiency but can risk degradation. | Optimize temperature for a balance between yield and stability. |
| Extraction Time | Longer extraction times can increase yield but may also extract more impurities. | Determine the optimal extraction time through time-course experiments. |
| pH | Can affect the stability and solubility of the target compound. | Maintain a neutral or slightly acidic pH unless otherwise optimized. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Armillaria mellea Fruiting Bodies
This protocol is a generalized procedure based on the successful isolation of this compound and other fungal ceramides.
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Sample Preparation:
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Obtain fresh or dried fruiting bodies of Armillaria mellea.
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Clean the fruiting bodies to remove any debris.
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If using fresh material, freeze-dry to remove water.
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Grind the dried fruiting bodies into a fine powder using a blender or a mortar and pestle with liquid nitrogen.
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Extraction:
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Suspend the powdered fungal material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v).
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Macerate the suspension at room temperature for 24 hours with continuous stirring.
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Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
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Separate the extract from the solid residue by filtration or centrifugation.
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Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
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-
Concentration and Purification:
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Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.
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The resulting crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate.
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Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.
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Further purification can be achieved using preparative HPLC.
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Visualizations
General Workflow for this compound Extraction
References
Technical Support Center: Chemical Synthesis of Phytosphingosine Ceramides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of phytosphingosine ceramides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phytosphingosine synthesis is resulting in a mixture of stereoisomers. How can I improve the stereoselectivity?
A1: Achieving the correct stereochemistry, particularly the D-ribo configuration, is a primary challenge due to multiple chiral centers.[1][2] Here are some common issues and solutions:
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Problem: Incorrect choice of stereoselective method.
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Solution: Employ a well-established stereocontrolled synthetic route. Key strategies include:
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Asymmetric Dihydroxylation: Use of osmium-catalyzed asymmetric dihydroxylation on an unsaturated ester precursor can set the stereochemistry of two adjacent hydroxyl groups.[3]
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Chiral Auxiliaries and Catalysts: Utilize chiral auxiliaries to direct the stereochemical outcome of key reactions.[1][2]
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-Sigmatropic Rearrangements: These can be used to install the C-N bond with high stereoselectivity.
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-
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Problem: Racemization during a reaction step.
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Solution: Analyze each step for conditions that could cause racemization (e.g., harsh acidic or basic conditions). For instance, during the protection of the amino group, certain reagents can lead to side reactions and potential loss of stereochemical integrity.
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Q2: I am observing significant side product formation, particularly an unexpected cyclic compound. What could be the cause?
A2: This is a common issue related to protecting group strategy. The multiple hydroxyl groups and the amino group on the phytosphingosine backbone require careful protection and deprotection.
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Problem: Unwanted intramolecular cyclization.
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Cause: The 4-hydroxyl group can attack the terminal carbon, especially during the protection of the amino group with derivatives of phthalic acid, leading to a trisubstituted tetrahydrofuran structure.
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Solution:
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Choose a different protecting group for the amine: Consider using protecting groups like Boc (tert-Butoxycarbonyl) or tetrachlorophthalimide, which are less likely to promote cyclization.
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Protect the hydroxyl groups first: Protect the 1,3- and 4-hydroxyl groups before introducing the amino group protection. Silyl or benzyl protecting groups are common choices.
-
-
Q3: The N-acylation step to form the ceramide is giving a low yield. How can I optimize this reaction?
A3: The coupling of the fatty acid to the phytosphingosine amino group can be inefficient if not properly optimized.
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Problem: Poor activation of the fatty acid.
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Solution: Use a suitable coupling agent. Direct coupling in the presence of a mixed carbodiimide is a documented method. Alternatively, convert the fatty acid to a more reactive species like an acyl chloride or an active ester.
-
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Problem: Side reactions with hydroxyl groups.
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Solution: Ensure that the hydroxyl groups of the phytosphingosine are adequately protected before the acylation step. If you wish to perform acylation without protecting the hydroxyls, careful control of reaction conditions (temperature, stoichiometry of reagents) is crucial to favor N-acylation over O-acylation.
-
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Problem: Steric hindrance.
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Solution: If using a bulky fatty acid, the reaction may be sterically hindered. Increasing the reaction time or temperature, or using a more potent activating agent, may improve yields.
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Experimental Protocols
Protocol 1: Stereoselective Synthesis of D-ribo-phytosphingosine via Cyclic Sulfate Intermediate
This protocol is a summary of a method for preparing D-ribo-phytosphingosine with high enantioselectivity.
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Asymmetric Dihydroxylation: An (E)-α,β-unsaturated ester precursor is subjected to osmium-catalyzed asymmetric dihydroxylation to introduce two hydroxyl groups with the desired stereochemistry.
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Cyclic Sulfate Formation: The resulting diol is converted into a cyclic sulfate intermediate.
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Regioselective Azidation: The cyclic sulfate is opened regioselectively with an azide nucleophile to introduce the nitrogen functionality at the C-2 position.
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Reduction: The azido group is reduced to an amine, and the ester functionality is reduced to a primary alcohol to yield D-ribo-phytosphingosine.
Protocol 2: N-Acylation of Phytosphingosine to form Ceramide
This protocol describes a general method for the amide bond formation.
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Reactant Preparation: Dissolve phytosphingosine (with protected hydroxyl groups, if necessary) and the desired fatty acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF).
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Coupling Agent Addition: Add a mixed carbodiimide reagent (e.g., EDC with HOBt) to the solution.
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Reaction: Stir the mixture at room temperature for a specified period (typically 12-24 hours), monitoring the reaction progress by TLC.
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Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting ceramide by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Phytosphingosine Sources
| Source/Method | Key Advantages | Key Challenges | Typical Stereochemistry |
| Plant Extraction | Natural source | Very low concentrations, difficult extraction | D-ribo |
| Chemical Synthesis | Scalable, allows for analogue creation | Stereochemical control, protecting group strategy, multi-step | Can be designed for specific stereoisomers |
| Fermentation (via TAPS) | High yield of a stable precursor, cost-effective | Requires deacetylation step | D-D-erythro isomer |
Table 2: Common Protecting Groups in Phytosphingosine Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino Group | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (H₂/Pd) | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine in DMF) | |
| Hydroxyl Group | Benzyl | Bn | Catalytic hydrogenation (H₂/Pd) |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | |
| Acetyl (in TAPS) | Ac | Base-catalyzed hydrolysis (e.g., KOH) |
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. A stereocontrolled, efficient synthetic route to bioactive sphingolipids: synthesis of phytosphingosine and phytoceramides from unsaturated ester precursors via cyclic sulfate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Armillaramide solubility issues in aqueous solutions for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Armillaramide in aqueous solutions for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel sphingolipid isolated from the fungus Armillaria mellea[1][2]. Like many lipid-based molecules, it is inherently hydrophobic, leading to poor solubility in aqueous solutions commonly used for biological assays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results[3].
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for creating high-concentration stock solutions of hydrophobic compounds due to its strong solubilizing power and compatibility with many bioassays at low final concentrations[4].
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium. What can I do?
This is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous medium. Several strategies can be employed to prevent this, including optimizing the final DMSO concentration, using co-solvents, and modifying the dilution method. Detailed steps are provided in the Troubleshooting Guide below.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity to cells. Ideally, it should be below 0.5%, although some cell lines may tolerate slightly higher concentrations. It is crucial to run appropriate vehicle controls with the same final DMSO concentration to assess its effect on the assay.
Q5: Can sonication or vortexing help to dissolve this compound that has precipitated?
Yes, physical methods like gentle warming, vortexing, or brief sonication can help to redissolve precipitated compounds and break up small aggregates. However, it's important to ensure that these methods do not degrade the compound or affect cell viability.
Troubleshooting Guide
Issue: this compound precipitates out of solution during bioassay preparation or incubation.
This guide provides a step-by-step approach to address and resolve solubility issues with this compound in your experiments.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation in bioassays.
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table provides general solubility information for hydrophobic compounds and recommended starting concentrations for various solubilizing agents.
| Solvent/Agent | Recommended Starting Concentration | Maximum Recommended Concentration in Cell-Based Assays | Notes |
| Solvents | |||
| DMSO | 10-50 mM (Stock Solution) | < 0.5% (v/v) | Common primary solvent for hydrophobic compounds. |
| Ethanol | 10-50 mM (Stock Solution) | < 1% (v/v) | Can be used as a co-solvent with DMSO or water. |
| Excipients | |||
| Pluronic® F-68 | 0.01% (w/v) | 0.1% (w/v) | A non-ionic surfactant that can improve solubility. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5 mM | Assay Dependent | Can form inclusion complexes to enhance solubility. |
| Polyethylene Glycol (PEG) | 1-5% (v/v) | Assay Dependent | Can act as a co-solvent to increase solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-Solvent Approach
This protocol describes a method for preparing a working solution of this compound for a cell-based assay, aiming to minimize precipitation.
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by gentle vortexing.
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Prepare Intermediate Dilution:
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Pre-warm your serum-free cell culture medium or assay buffer to 37°C.
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In a sterile tube, prepare an intermediate dilution by adding a small volume of the 10 mM DMSO stock to the pre-warmed medium. For example, to achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:10 intermediate dilution (10 µL of 10 mM stock into 90 µL of medium) to get a 1 mM solution in 10% DMSO.
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Mix immediately and thoroughly by gentle vortexing or inversion.
-
-
Prepare Final Working Solution:
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Further dilute the intermediate solution into pre-warmed complete cell culture medium (containing serum, if applicable) to achieve the final desired concentration of this compound.
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For example, add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium to get a final concentration of 10 µM with 0.1% DMSO.
-
-
Addition to Assay Plate: Immediately add the final working solution to your assay plate containing cells.
Protocol 2: Solubility Enhancement using Pluronic® F-68
This protocol outlines the use of a non-ionic surfactant to improve the solubility of this compound in an aqueous solution.
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Prepare Pluronic® F-68 Solution: Prepare a 1% (w/v) stock solution of Pluronic® F-68 in your assay buffer or cell culture medium. Sterilize by filtering through a 0.22 µm filter.
-
Supplement Assay Medium: Add the 1% Pluronic® F-68 stock solution to your final assay medium to achieve a final concentration between 0.01% and 0.1%. It is recommended to test a range of concentrations to find the optimal balance between solubility enhancement and potential cellular toxicity.
-
Prepare this compound Solution: Prepare your this compound working solution as described in Protocol 1, but use the Pluronic® F-68 supplemented medium for the final dilution.
-
Vehicle Control: Ensure your vehicle control contains the same final concentrations of both DMSO and Pluronic® F-68 as your experimental wells.
Potential Signaling Pathway Involvement
Given that this compound is a sphingolipid, it may influence signaling pathways involved in cell growth, apoptosis, and stress responses, which are often regulated by other bioactive sphingolipids like ceramides and sphingosine-1-phosphate (S1P). The following diagram illustrates a generalized signaling pathway that could be modulated by a novel bioactive lipid.
Caption: A generalized signaling pathway potentially modulated by this compound.
References
Preventing Armillaramide degradation during storage and experiments
This technical support center provides guidance on the proper storage and handling of Armillaramide to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is a naturally occurring sphingolipid, specifically a phytosphingosine-type ceramide, isolated from the fungus Armillaria mellea.[1][2] Its chemical structure is (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol.[3] Understanding its sphingolipid nature is key to its proper handling and storage.
Q2: How should I store this compound to prevent degradation?
To ensure the long-term stability of this compound, it should be stored as a solid at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C in a tightly sealed vial.
Q3: What are the primary factors that can cause this compound degradation?
The main factors that can lead to the degradation of this compound, similar to other sphingolipids, include:
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Temperature: Elevated temperatures can accelerate chemical degradation.
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pH: Extreme pH conditions (both acidic and basic) can lead to hydrolysis of the amide bond.
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Oxidation: Exposure to air and light can cause oxidation of the lipid backbone.
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Enzymatic Degradation: Contamination with enzymes such as ceramidases can lead to its breakdown.
Q4: Can I store this compound in a solution? For how long?
While it is always best to use freshly prepared solutions, this compound can be stored in a suitable organic solvent (e.g., ethanol, DMSO, or a chloroform:methanol mixture) at -20°C for a limited time. The stability in solution will depend on the solvent and storage conditions. It is advisable to perform a stability test if long-term storage in solution is required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | This compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Check the pH of your experimental buffer. |
| Inconsistent experimental results. | Partial degradation of this compound stock. | 1. Aliquot the solid compound upon receipt to avoid multiple freeze-thaw cycles. 2. Use a fresh aliquot for each new set of experiments. |
| Precipitate formation in solution. | Poor solubility or solvent evaporation. | 1. Ensure the chosen solvent is appropriate for the desired concentration. 2. Gently warm the solution and vortex to redissolve. 3. Store solutions in tightly sealed vials to prevent solvent evaporation. |
General Stability Guidelines for Sphingolipids like this compound
| Condition | Solid Form | In Organic Solvent | In Aqueous Buffer |
| Temperature | Stable at -20°C or below. | Best at -20°C. Avoid repeated freeze-thaw cycles. | Prone to hydrolysis, especially at non-neutral pH. Prepare fresh. |
| Light | Store in the dark. | Protect from light. | Protect from light. |
| pH | Not applicable. | Neutral pH is preferred. | Maintain at a neutral pH (6.5-7.5). |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Degas solvents and store under an inert atmosphere. | Use degassed buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weighing: Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C.
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Workflow for handling this compound in experiments.
References
Technical Support Center: Armillaramide In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the potential aggregation of Armillaramide during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sphingolipid with the chemical formula (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol, originally isolated from the fungus Armillaria mellea.[1] Like other sphingolipids, it is an amphipathic molecule, possessing both hydrophobic and hydrophilic regions.[2] This characteristic can lead to limited solubility and a tendency to aggregate in aqueous solutions.[3][4]
Q2: Why is my this compound solution cloudy or showing precipitation?
Cloudiness or precipitation in your this compound solution is a likely indicator of aggregation. This phenomenon, common for sparingly soluble small molecules, can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, a process known as antisolvent precipitation.[5] The amphiphilic nature of sphingolipids like this compound drives them to self-assemble to minimize the exposure of their hydrophobic parts to water.
Q3: How can aggregation of this compound affect my experimental results?
Q4: At what concentration is this compound likely to aggregate?
The concentration at which a compound begins to aggregate is known as the Critical Aggregation Concentration (CAC). This value is specific to the compound and the experimental conditions (e.g., buffer composition, pH, temperature). For sphingosine, a related sphingolipid, the nominal critical micelle concentration (CMC) at physiological pH (7.4) is approximately 0.99 µM. While the exact CAC for this compound is not published, it is advisable to be cautious when working with concentrations in the micromolar range and above.
Q5: How can I detect this compound aggregation in my experiments?
Several biophysical methods can be used to detect small-molecule aggregation. Dynamic Light Scattering (DLS) is a primary technique for measuring the size distribution of particles in a solution and is highly sensitive to the presence of aggregates. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study the self-association of small molecules. Additionally, dye-binding assays using probes like Thioflavin T (ThT), which fluoresces upon binding to amyloid-like aggregates, may be adapted to detect certain types of small-molecule aggregates.
Troubleshooting Guide: Overcoming this compound Aggregation
If you suspect this compound is aggregating in your in vitro experiments, follow this step-by-step guide to troubleshoot the issue.
Step 1: Initial Assessment and Optimization of Compound Handling
The first line of defense against aggregation is proper handling and preparation of your this compound solutions.
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Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
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Solution 1: Reduce Final Concentration. The simplest approach is to lower the final concentration of this compound in your assay to below its suspected CAC.
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Solution 2: Optimize Dilution Method. Instead of a single-step dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
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Solution 3: Sonication and Warming. After dilution, briefly sonicate the solution or warm it to 37°C to help re-dissolve any small aggregates that may have formed.
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Step 2: Modifying the Assay Buffer Composition
If aggregation persists at the desired experimental concentration, modifying the buffer can enhance the solubility of this compound.
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Problem: this compound is not soluble enough in the standard assay buffer.
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Solution 1: Adjust pH. The aggregation of sphingolipids like sphingosine is highly dependent on pH, as it affects their ionization state. Systematically vary the pH of your buffer to determine the optimal pH for this compound solubility, ensuring it remains compatible with your assay system.
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Solution 2: Incorporate a Co-solvent. Adding a water-miscible organic co-solvent to the final buffer can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, glycerol, or PEG400. It is crucial to ensure the final concentration of the co-solvent does not interfere with the assay.
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Solution 3: Add Detergents. Non-ionic detergents are highly effective at preventing and disrupting aggregation. Including a small amount of a detergent like Triton X-100 or Tween-20 in the assay buffer can significantly improve the solubility of this compound.
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Solution 4: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
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Step 3: Advanced Formulation and Control Experiments
For persistent aggregation issues, more advanced formulation strategies and rigorous controls are necessary.
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Problem: Aggregation is still observed despite buffer modifications.
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Solution 1: BSA-Lipid Complexes. For cell-based assays, preparing a complex of this compound with fatty acid-free bovine serum albumin (BSA) can improve its delivery and bioavailability.
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Solution 2: Perform a Detergent Sensitivity Assay. To confirm if an observed inhibitory effect is due to aggregation, perform the assay in the presence and absence of a non-ionic detergent. A significant reduction in inhibition in the presence of the detergent is a strong indicator of an aggregation-based mechanism.
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Solution 3: Characterize Aggregates. Use techniques like Dynamic Light Scattering (DLS) to confirm the presence and determine the size of aggregates at your working concentration.
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Data Presentation
Table 1: Common Anti-Aggregation Additives and Their Typical Working Concentrations
| Additive | Type | Typical Working Concentration | Notes |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | Very effective, but can interfere with some assays. |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | Generally milder than Triton X-100. |
| Bovine Serum Albumin (BSA) | Decoy Protein | 0.1 mg/mL | Should be added before the compound. |
| Hydroxypropyl-β-cyclodextrin | Cyclodextrin | 1-10 mM | Can significantly enhance solubility. |
| Ethanol | Co-solvent | 1% - 5% (v/v) | Ensure compatibility with the biological system. |
| Glycerol | Co-solvent | 1% - 10% (v/v) | Can increase viscosity. |
Table 2: Influence of pH on Sphingosine Aggregation (as a model for this compound)
| pH | Predominant State of Sphingosine | Critical Aggregation Concentration (C50) | Reference |
| 3.6 | Protonated | 1.71 ± 0.24 µM | |
| 7.4 | Mixed | 0.99 ± 0.12 µM | |
| 9.9 | Deprotonated | 0.70 ± 0.02 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution Preparation:
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Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, gently warm the solution and sonicate to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles and moisture absorption.
-
-
Working Solution Preparation (Gradient Dilution Method):
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On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
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Perform a serial dilution of the stock solution in DMSO to an intermediate concentration (e.g., 1 mM or 100 µM).
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Further dilute this intermediate stock into the final aqueous assay buffer to achieve the desired working concentration. This multi-step process helps to avoid rapid solvent change and precipitation.
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Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
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Sample Preparation:
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Prepare this compound solutions at various concentrations in the final assay buffer. Include a buffer-only control and a buffer with DMSO control.
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Filter all solutions through a 0.22 µm filter to remove dust and extraneous particles.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
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Transfer the samples to a clean, low-volume cuvette.
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Perform DLS measurements to determine the particle size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
-
Data Analysis:
-
An increase in particle size and PDI with increasing this compound concentration is indicative of aggregation.
-
Protocol 3: Detergent-Based Assay to Identify Promiscuous Inhibition
-
Assay Setup:
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Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.05% Triton X-100).
-
-
Inhibition Assay:
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Perform your standard enzymatic or binding assay with a concentration range of this compound in both buffer conditions.
-
-
Data Analysis:
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Compare the dose-response curves. If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, it is highly likely that the observed inhibition is due to an aggregation-based mechanism.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound aggregation.
Caption: A hypothetical signaling pathway illustrating the role of a sphingolipid.
Caption: Logical relationships between factors that promote or prevent aggregation.
References
Technical Support Center: Minimizing Interference in Fluorescent-Based Assays with Armillaramide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the sphingolipid Armillaramide in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a C18-phytosphingosine ceramide originally isolated from the fungus Armillaria mellea.[1][2] Like many small molecules, it has the potential to interfere with fluorescence-based assays through several mechanisms, even if it is not fluorescent itself. Interference can lead to false-positive or false-negative results, obscuring the true biological activity of the compound.
Q2: What are the primary mechanisms of compound interference in fluorescence assays?
The two main types of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, adding to the total signal and potentially creating a false-positive result.
-
Quenching: The compound reduces the fluorescence signal from the assay's probe, which can lead to a false-negative result. This can occur through various mechanisms, including the inner filter effect, where the compound absorbs the excitation or emitted light.[3][4][5]
Q3: How can I determine if this compound is causing interference in my assay?
The first step is to run a set of simple control experiments. The most critical control is a "compound-only" or "no-target" assay. In this setup, you measure the fluorescent signal of this compound in the assay buffer without the biological target (e.g., enzyme or receptor). If you observe a signal that changes with the concentration of this compound, it strongly suggests interference.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to interference from a test compound like this compound in fluorescence assays.
Problem 1: Unusually High Fluorescence Signal
Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high fluorescence signals.
Mitigation Strategies:
-
Switch to a Red-Shifted Fluorophore: Autofluorescence is more common at shorter (blue/green) wavelengths. Switching to a fluorophore with excitation and emission in the red or far-red spectrum can often avoid the interference.
-
Use Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long-lived fluorescence signals. By introducing a delay between excitation and detection, the short-lived background fluorescence from an interfering compound can decay, allowing for a clean measurement of the specific signal.
-
Background Subtraction: In some cases, if the autofluorescence is consistent and not excessively high, you can subtract the signal from the "compound-only" control wells from your experimental wells.
Problem 2: Unusually Low Fluorescence Signal or Atypical Dose-Response Curve
Possible Cause: this compound is quenching the fluorescence signal of your probe, possibly through the inner filter effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence signals.
Mitigation Strategies:
-
Optimize Concentrations: If possible, lower the concentration of this compound or the fluorophore to minimize the inner filter effect.
-
Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Mathematical Correction: For moderate inner filter effects, correction formulas can be applied if the absorbance of the compound is carefully measured.
Experimental Protocols
Protocol 1: Characterizing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Scan a full excitation spectrum (e.g., 300-700 nm) while holding the emission wavelength constant at your assay's emission wavelength.
-
Scan a full emission spectrum (e.g., 400-800 nm) while exciting at your assay's excitation wavelength.
Data Analysis:
Plot the fluorescence intensity against the wavelength for both scans. Significant peaks that overlap with your assay's wavelengths indicate autofluorescence.
Hypothetical Data for this compound Autofluorescence
| This compound (µM) | Fluorescence at Assay Wavelengths (RFU) |
| 100 | 15,000 |
| 50 | 7,500 |
| 25 | 3,750 |
| 12.5 | 1,800 |
| 6.25 | 900 |
| 0 (Buffer) | 100 |
Protocol 2: Assessing Quenching and Inner Filter Effect
Objective: To determine if this compound quenches the assay's fluorophore and to assess the contribution of the inner filter effect.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Fluorescence microplate reader
-
UV-Vis spectrophotometer
-
Black, opaque microplates for fluorescence
-
Clear microplates for absorbance
Procedure:
Part A: Quenching Assay
-
Prepare a serial dilution of this compound in assay buffer.
-
In a black microplate, add the assay fluorophore to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity at the assay's excitation and emission wavelengths.
Part B: Absorbance Scan
-
Using the same this compound dilutions, measure the absorbance spectrum (e.g., 250-750 nm) in a clear microplate using a spectrophotometer.
Data Analysis:
-
Quenching: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
-
Inner Filter Effect: Examine the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelength of your fluorophore suggests that the inner filter effect is a contributing factor to the observed quenching.
Hypothetical Data for this compound Quenching and Absorbance
| This compound (µM) | Fluorescence Signal (RFU) | Absorbance at Excitation λ (AU) | Absorbance at Emission λ (AU) |
| 100 | 20,000 | 0.15 | 0.08 |
| 50 | 35,000 | 0.08 | 0.04 |
| 25 | 42,000 | 0.04 | 0.02 |
| 12.5 | 48,000 | 0.02 | 0.01 |
| 6.25 | 49,500 | 0.01 | <0.01 |
| 0 (Fluorophore only) | 50,000 | 0 | 0 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when encountering potential compound interference in a fluorescence-based assay.
Caption: Decision tree for addressing assay interference.
References
- 1. This compound, a new sphingolipid from the fungus Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. edinst.com [edinst.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing HPLC-MS for Armillaramide Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Armillaramide. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a sphingolipid found in the fungus Armillaria mellea, commonly known as the honey fungus.[1][2] Its chemical structure is (2S,3S,4R)-2-hexadecanoylaminooctadecane-1,3,4-triol.[1] As a sphingolipid, it possesses long hydrocarbon chains, making it a lipophilic (fat-soluble) molecule. Its molecular weight is approximately 585.99 g/mol .
Q2: What are the recommended starting HPLC conditions for this compound analysis?
Given its lipophilic nature, a reversed-phase HPLC method is most suitable. Below are recommended starting parameters that can be further optimized.
Experimental Protocol: Initial HPLC-MS/MS Method for Sphingolipid Analysis
This protocol is a starting point for the analysis of sphingolipids like this compound and is based on methods developed for similar analytes.[3][4]
1. Sample Preparation:
- Extract this compound from the sample matrix using a solvent suitable for lipophilic compounds (e.g., a mixture of chloroform and methanol).
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase composition (e.g., 70% mobile phase B).
2. HPLC System:
- Column: C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
- Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 2 mM ammonium formate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5-10 µL.
3. Mass Spectrometer:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- Tune the instrument using an this compound standard to determine the optimal precursor and product ions, as well as collision energy and other compound-specific parameters.
Q3: Does this compound have a UV chromophore for HPLC-UV detection?
This compound's structure, consisting of long alkyl chains and amide and hydroxyl functional groups, does not contain a significant chromophore that absorbs light in the typical UV-Vis range (200-800 nm). Therefore, HPLC-UV detection is likely to have low sensitivity for this compound. Mass spectrometry is the preferred detection method.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC-MS analysis of this compound.
Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column overload; Sample solvent stronger than the mobile phase. | Ensure the mobile phase pH is suitable for the analyte; Reduce the concentration of the injected sample; Reconstitute the sample in a solvent weaker than or equal to the initial mobile phase strength. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation. | Prepare fresh mobile phase daily; Ensure the column oven is stable; Replace the column if performance continues to decline. |
| No Peak or Very Low Signal | Sample degradation; Poor ionization in the MS source; Incorrect MS parameters. | Prepare fresh samples and standards; Optimize ESI source parameters (see below); Ensure the correct precursor/product ion pair is being monitored. |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit); Particulate matter from the sample. | Flush the system; Replace the guard column or column; Filter all samples and mobile phases through a 0.22 µm filter. |
Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| Low Sensitivity/Poor Ionization | Suboptimal ESI source parameters; Ion suppression from matrix components. | Systematically optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates; Improve sample cleanup to remove interfering matrix components. |
| Unstable Signal/Spray | Clogged ESI needle; Incorrect sprayer position; Inappropriate mobile phase composition for ESI. | Clean or replace the ESI needle; Optimize the sprayer position relative to the MS inlet; Ensure the mobile phase contains an appropriate modifier (e.g., formic acid, ammonium formate) to promote ionization. |
| In-source Fragmentation | Source conditions are too harsh (e.g., high temperatures or voltages). | Reduce the source temperature and capillary voltage to minimize unwanted fragmentation before mass analysis. |
| Noisy Baseline | Contaminated mobile phase or HPLC system; Electronic noise. | Use high-purity LC-MS grade solvents; Flush the entire LC-MS system; Check for proper grounding of the instrument. |
Optimizing Mass Spectrometry Parameters
For sensitive and specific detection of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
Table 1: Suggested Starting ESI and MS Parameters for this compound
| Parameter | Suggested Starting Value | Rationale |
| Ionization Mode | Positive ESI | The amine group in this compound is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | A common starting range for good ionization efficiency. |
| Drying Gas Temperature | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 30 - 40 psi | Promotes the formation of a fine aerosol. |
| Precursor Ion [M+H]⁺ | m/z 586.5 | Calculated for C₃₄H₆₉NO₄ + H⁺. This should be confirmed by infusion of a standard. |
| Product Ions | To be determined empirically | Common fragments for ceramides involve the loss of water and cleavage of the amide bond. |
| Collision Energy (CE) | 15 - 40 eV | Optimize by infusing a standard and ramping the CE to find the optimal value for the desired fragmentation. |
Visualizing Experimental and Logical Workflows
Diagrams
Caption: HPLC-MS/MS workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthetic Armillaramide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Armillaramide.
Troubleshooting Guide: Low Bioactivity of Synthetic this compound
Low bioactivity of synthetic this compound can stem from a variety of factors, from synthesis and purification to experimental setup. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Synthetic this compound shows significantly lower bioactivity compared to literature values for natural this compound or other bioactive compounds from Armillaria mellea.
Step 1: Verify the Integrity and Purity of Synthetic this compound
The first step in troubleshooting is to confirm the quality of your synthetic compound.
| Potential Issue | Recommended Action | Experimental Protocol |
| Incorrect Chemical Structure | Verify the structure of the synthetic this compound using NMR and high-resolution mass spectrometry (HRMS). Compare the spectral data with published data for natural this compound.[1][2][3][4][5] | --INVALID-LINK-- |
| Presence of Impurities | Analyze the purity of the synthetic sample using HPLC. Impurities from the synthesis process, such as residual solvents or by-products, can interfere with bioactivity. | --INVALID-LINK-- |
| Aggregation | Hydrophobic peptides and lipidated molecules can aggregate, reducing their effective concentration and bioactivity. Use dynamic light scattering (DLS) to check for aggregation. | --INVALID-LINK-- |
Troubleshooting Workflow for Compound Verification
Caption: Troubleshooting workflow for verifying synthetic this compound integrity.
Step 2: Optimize Bioassay Conditions
If the synthetic this compound is pure and structurally correct, the issue may lie within the experimental design of the bioassay.
| Potential Issue | Recommended Action | Experimental Protocol |
| Inappropriate Cell Line or Model | Ensure the chosen cell line is appropriate for the expected bioactivity. For instance, for anti-inflammatory assays, macrophage-like cell lines such as THP-1 or RAW264.7 are suitable. | N/A |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration and to calculate an accurate IC50 value. | --INVALID-LINK-- or --INVALID-LINK-- |
| Solubility and Vehicle Effects | Ensure this compound is fully dissolved. The vehicle (e.g., DMSO) should be tested for its own effects on the cells and kept at a low, consistent concentration across all treatments. | N/A |
| Incorrect Assay Endpoint | The timing of the measurement of the biological response is critical. Perform a time-course experiment to identify the optimal time point for observing the effect. | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the expected bioactivity of this compound?
While specific bioactivity data for this compound is limited, it is a sphingolipid isolated from Armillaria mellea. Extracts and other compounds from Armillaria mellea have demonstrated a range of biological activities, including:
-
Anti-inflammatory effects: Inhibition of nitric oxide (NO) production and expression of iNOS and COX-2 in LPS-stimulated macrophages.
-
Cytotoxic activity: Sesquiterpene aryl esters from Armillaria gallica have shown cytotoxicity against various human cancer cell lines with IC50 values in the low micromolar range.
-
Antimicrobial properties: Melleolides from Armillaria mellea have shown antimicrobial activities.
It is hypothesized that this compound may exhibit similar anti-inflammatory or cytotoxic properties.
Q2: What are some common challenges in the synthesis of this compound?
The synthesis of lipidated peptides and sphingolipids like this compound can be challenging:
-
Hydrophobicity: The long acyl chain makes the molecule highly hydrophobic, which can lead to aggregation and poor solubility during synthesis and purification.
-
Protecting Group Strategy: The multiple hydroxyl groups and the amine on the sphingosine backbone require a robust protecting group strategy to ensure regioselective acylation.
-
Purification: The hydrophobic nature of this compound can make purification by standard reverse-phase HPLC challenging, often requiring the use of modified mobile phases or alternative chromatographic techniques.
Q3: My synthetic this compound is pure, but the bioactivity is still low. What could be the reason?
If you have confirmed the purity and structure of your synthetic this compound, consider the following:
-
Stereochemistry: The biological activity of complex molecules like this compound is often highly dependent on their stereochemistry. Ensure that your synthesis yields the correct stereoisomer as found in the natural product.
-
Conformation: The three-dimensional shape of the molecule is crucial for its interaction with biological targets. The synthetic process or experimental conditions might favor an inactive conformation.
-
Comparison to Natural Product: Whenever possible, compare the bioactivity of your synthetic compound to a sample of the natural product in the same assay. Natural and synthetic ceramides can exhibit different biological effects.
Q4: Which signaling pathways are potentially modulated by this compound?
While the direct targets of this compound are not yet fully elucidated, other compounds from Armillaria mellea, such as Armillarisin A, have been shown to modulate key inflammatory signaling pathways. Based on this, it is plausible that this compound could affect:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the production of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: This pathway is involved in cellular stress responses, proliferation, and apoptosis.
Potential Anti-inflammatory Mechanism of this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Quantitative Data Summary
Due to the limited availability of specific bioactivity data for this compound, the following table presents data for other relevant compounds from the Armillaria genus to provide a benchmark for expected potency.
| Compound | Bioactivity | Cell Line | IC50 (µM) | Reference |
| Armimelleolide C | Cytotoxicity | M231 (Breast Cancer) | 7.54 ± 0.24 | |
| Armillarivin | Cytotoxicity | HCT-116 (Colon Cancer) | < 3.17 | |
| Melleolide F | Cytotoxicity | HCT-116 (Colon Cancer) | < 3.17 | |
| Melledonol | Cytotoxicity | HCT-116 (Colon Cancer) | < 3.17 | |
| Armillane | Cytotoxicity | HCT-116 (Colon Cancer) | < 3.17 | |
| Ethanolic Extract of A. mellea | α-glucosidase inhibition | N/A | 8.54 ± 0.06 µg/mL |
Detailed Experimental Protocols
Protocol 1: Structural Verification of Synthetic this compound
Objective: To confirm the chemical structure of synthetic this compound using NMR and HRMS.
Methodology:
-
Sample Preparation:
-
For NMR, dissolve 5-10 mg of the synthetic compound in a suitable deuterated solvent (e.g., CDCl3 or MeOD).
-
For HRMS, prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a final concentration of 1-10 µg/mL.
-
-
NMR Spectroscopy:
-
Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process the spectra and assign all proton and carbon signals.
-
Compare the chemical shifts and coupling constants with published data for natural this compound.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the accurate mass of the molecular ion ([M+H]+ or [M+Na]+) and compare it to the calculated theoretical mass of this compound. The mass error should be less than 5 ppm.
-
Protocol 2: Purity Analysis of Synthetic this compound via HPLC
Objective: To determine the purity of the synthetic this compound sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of synthetic this compound in a suitable solvent (e.g., methanol or isopropanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 205 nm, as amides absorb at low UV) or an evaporative light scattering detector (ELSD).
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for bioassays.
Protocol 3: Assessment of Aggregation using DLS
Objective: To assess the aggregation state of synthetic this compound in solution.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the same buffer and at the same concentration used for the bioassay.
-
DLS Measurement:
-
Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust particles.
-
Place the sample in a suitable cuvette and perform the DLS measurement at a controlled temperature.
-
-
Data Analysis: Analyze the size distribution of particles in the solution. The presence of large particles or a high polydispersity index may indicate aggregation.
Protocol 4: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of synthetic this compound on a relevant cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549, HCT-116, or a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of synthetic this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Protocol 5: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition)
Objective: To evaluate the anti-inflammatory potential of synthetic this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of synthetic this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC50 value.
Experimental Workflow for Bioactivity Assay
Caption: General workflow for in vitro bioactivity assessment.
References
- 1. This compound, a new sphingolipid from the fungus Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. forest-culture.narod.ru [forest-culture.narod.ru]
Technical Support Center: Armillaramide Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Armillaramide in various cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
Q2: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented in the literature, its chemical structure, which contains an amide bond, suggests that it may be susceptible to hydrolysis.[3][4] Hydrolysis is a common degradation pathway for amide-containing compounds, and the rate of this reaction can be influenced by the pH of the solution.[3] Additionally, like many organic molecules, it may be susceptible to oxidation.
Q3: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of a compound in cell culture media:
-
pH: The pH of the media can catalyze hydrolytic degradation of amide bonds.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is a good practice to protect media containing the compound from light.
-
Media Components: Interactions with components in the cell culture media, such as serum proteins or other additives, could potentially impact the stability of this compound.
-
Enzymatic Degradation: If working with cell cultures, enzymes secreted by the cells could potentially metabolize the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Perform a stability study: Use the protocol outlined below to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
-
Prepare fresh solutions: Prepare stock solutions of this compound immediately before use and avoid repeated freeze-thaw cycles.
-
Minimize exposure to harsh conditions: Protect the this compound-containing media from light and prolonged exposure to high temperatures.
-
Issue 2: High variability in results between experiments.
-
Possible Cause: Inconsistent handling of this compound or variability in media preparation.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure consistent timing and procedures for adding this compound to the media and for the duration of the experiment.
-
Use fresh media: Prepare fresh cell culture media for each experiment to avoid degradation of media components that could indirectly affect this compound stability.
-
Validate analytical methods: If quantifying this compound, ensure that your analytical method (e.g., HPLC, LC-MS/MS) is validated and demonstrates good reproducibility.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Spike the cell culture medium with the this compound stock solution to the desired final concentration. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.
-
Aliquot the spiked medium into sterile containers for each time point.
-
Collect a "Time 0" sample immediately after spiking. This will serve as the baseline concentration.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Process the samples for analysis. This may involve protein precipitation with a cold solvent like acetonitrile if the medium contains serum.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Data Presentation
The results of the stability study can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in MEM |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 |
| 4 | 95 | 97 | 94 |
| 8 | 90 | 94 | 89 |
| 24 | 75 | 85 | 72 |
| 48 | 55 | 70 | 50 |
| 72 | 40 | 60 | 35 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for unexpected this compound activity.
References
- 1. Antioxidant Properties of the Edible Basidiomycete Armillaria mellea in Submerged Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secrets of the subterranean pathosystem of Armillaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Armillaramide from Fungal Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Armillaramide from fungal extracts, particularly from Armillaria mellea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging?
A1: this compound is a novel C18-phytosphingosine ceramide, with the chemical structure (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. It was first isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea[1][2].
The primary challenges in its purification stem from:
-
Complex Lipid Matrix: Fungal extracts contain a diverse mixture of lipids, including other sphingolipids, glycerolipids, phospholipids, and sterols, which often have similar polarities, making chromatographic separation difficult[3][4].
-
Co-purification of Impurities: this compound has been reported to be co-isolated with ergosterol peroxide, a sterol with similar solubility properties, necessitating specific chromatographic steps for their separation[1].
-
Low Abundance: As a secondary metabolite, the concentration of this compound in the fungal biomass can be low, requiring efficient extraction and purification methods to obtain sufficient quantities for research.
-
Potential for Degradation: Sphingolipids can be susceptible to degradation under harsh pH and temperature conditions, which must be considered during extraction and purification.
Q2: What are the recommended initial extraction methods for this compound?
A2: For the extraction of sphingolipids like this compound from fungal sources, a two-step extraction procedure is often recommended to efficiently separate lipids from other cellular components. Commonly used methods include:
-
Mandala Method: This involves an initial extraction with a pyridine-based buffer (ethanol:water:diethyl ether:pyridine:ammonium hydroxide) followed by a Bligh and Dyer extraction.
-
Bligh and Dyer Method: A widely used technique for total lipid extraction using a chloroform:methanol:water solvent system.
To remove glycerolipid contaminants, a mild alkaline hydrolysis step (e.g., using 0.6 M KOH in methanol) can be incorporated after the initial extraction.
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity of this compound. The most effective techniques include:
-
Silica Gel Column Chromatography: This is a fundamental step for the initial fractionation of the crude lipid extract. Different solvent systems can be employed to separate lipid classes based on polarity.
-
Solid-Phase Extraction (SPE): Aminopropyl-bonded silica cartridges are particularly useful for separating sphingolipid classes. Sequential elution with different solvents allows for the isolation of neutral sphingolipids (like ceramides) from other lipids.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for final purification. A C8 or C18 reverse-phase column is often effective for separating individual ceramide species.
Q4: How can I detect and quantify this compound during the purification process?
A4: Several analytical techniques can be used for the detection and quantification of this compound:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the presence of ceramides in different fractions during column chromatography. Specific staining reagents can be used for visualization.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This method is suitable for the quantification of lipids without a UV chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for both identifying and quantifying this compound. It allows for the determination of the exact mass and fragmentation pattern of the molecule, confirming its identity and purity.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient cell lysis | Ensure complete disruption of fungal cell walls. Consider methods like grinding with liquid nitrogen, sonication, or bead beating in the extraction buffer. |
| Incomplete extraction of lipids | Optimize the solvent-to-biomass ratio. A ratio of 1:20 (g/mL) has been shown to be effective for extracting metabolites from A. mellea. Ensure sufficient extraction time and agitation. Perform sequential extractions (2-3 times) and pool the extracts. |
| Degradation of this compound during extraction | Avoid high temperatures and extreme pH conditions. If using heat, maintain temperatures below 50-60°C. Work quickly and keep samples on ice whenever possible. |
Problem 2: Poor Separation of this compound from Other Lipids during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | The polarity of the solvent system is critical. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture) and gradually increasing the polarity with methanol is recommended. A common starting point for separating neutral lipids is a chloroform:methanol gradient. |
| Column overloading | Do not exceed the loading capacity of your silica gel column. Overloading leads to poor resolution and co-elution of compounds. As a general rule, use a sample-to-silica ratio of 1:30 to 1:100 (w/w). |
| Co-elution with structurally similar compounds | This compound is a phytosphingosine ceramide. Other ceramides and neutral lipids may have very similar retention times. Consider using a different stationary phase (e.g., diol-bonded silica) or a different chromatographic technique like SPE for better separation. |
Problem 3: Contamination of this compound with Ergosterol Peroxide
| Possible Cause | Suggested Solution |
| Similar polarity of this compound and ergosterol peroxide | These two compounds are known to co-elute. A molecularly imprinted polymer monolith (MIPM) has been shown to be effective in separating ceramides from ergosterol. Alternatively, careful optimization of the solvent gradient in reverse-phase HPLC can improve separation. A methanol/acetonitrile gradient on a C18 column has been used for separating ergosterol and its peroxide. |
| Inadequate fractionation | Collect smaller fractions during column chromatography and analyze each fraction carefully by TLC or HPLC to identify the fractions containing pure this compound. |
Problem 4: Low Recovery from Solid-Phase Extraction (SPE)
| Possible Cause | Suggested Solution |
| Incorrect conditioning of the SPE cartridge | Always pre-condition the aminopropyl SPE cartridge with a non-polar solvent (e.g., hexane) followed by the loading solvent to ensure proper interaction of the analyte with the stationary phase. |
| Inappropriate elution solvent | The elution of neutral ceramides from an aminopropyl cartridge is typically achieved with a solvent mixture like chloroform:isopropanol (2:1, v/v) or ethyl acetate. Ensure the elution solvent has the correct polarity to displace the this compound from the sorbent. |
| Analyte breakthrough during loading | Do not exceed the recommended flow rate during sample loading. A slow and steady flow rate ensures maximum retention of the analyte on the cartridge. |
Experimental Protocols
Extraction of Total Lipids from Armillaria mellea
This protocol is a general method for lipid extraction and may require optimization for maximizing this compound yield.
-
Sample Preparation: Lyophilize fresh or frozen fruiting bodies of Armillaria mellea and grind them into a fine powder.
-
Initial Extraction (Mandala Method):
-
Suspend the fungal powder in Mandala extraction buffer (ethanol:water:diethyl ether:pyridine:ammonium hydroxide in a 15:15:5:1:0.018 volume ratio).
-
Use a ratio of approximately 1 g of dry powder to 20 mL of buffer.
-
Homogenize the suspension using a high-speed blender or sonicator.
-
Incubate the mixture at 60°C for 1 hour with occasional vortexing.
-
Centrifuge the mixture and collect the supernatant.
-
-
Bligh and Dyer Partitioning:
-
To the collected supernatant, add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with chloroform and pool the organic phases.
-
-
Solvent Evaporation: Evaporate the pooled organic phase to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
(Optional) Mild Alkaline Hydrolysis: To remove glycerolipids, resuspend the dried lipid extract in 0.6 M KOH in methanol and incubate at room temperature for 1 hour. Neutralize the reaction and re-extract the lipids using the Bligh and Dyer method.
Purification of this compound using Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60 Å, 230-400 mesh) column in a suitable non-polar solvent (e.g., chloroform or hexane).
-
Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the column.
-
Gradient Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is as follows:
-
100% Chloroform
-
Chloroform:Methanol (98:2, v/v)
-
Chloroform:Methanol (95:5, v/v)
-
Chloroform:Methanol (90:10, v/v)
-
Chloroform:Methanol (80:20, v/v)
-
100% Methanol
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Ceramides typically elute in the more polar fractions (e.g., Chloroform:Methanol 95:5 to 90:10).
Solid-Phase Extraction (SPE) for Ceramide Enrichment
This protocol is adapted for the enrichment of neutral ceramides using an aminopropyl-bonded silica cartridge.
-
Cartridge Conditioning: Condition a 500 mg aminopropyl SPE cartridge by passing 5 mL of hexane, followed by 5 mL of chloroform.
-
Sample Loading: Dissolve the partially purified, ceramide-containing fraction from the silica gel column in 1-2 mL of chloroform and load it onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of chloroform to elute non-polar lipids.
-
Elution: Elute the neutral ceramides (including this compound) with 5 mL of chloroform:isopropanol (2:1, v/v) or ethyl acetate.
-
Analysis: Evaporate the eluate and analyze for the presence and purity of this compound using HPLC or LC-MS.
Quantitative Data Summary
The following table summarizes typical recovery and purity data for ceramide purification from biological samples, which can be used as a benchmark for the purification of this compound. Note that these values are general and will need to be determined empirically for this compound.
| Purification Step | Typical Recovery (%) | Typical Purity (%) | Reference |
| Bligh and Dyer Extraction | 70 - 99 | < 5 | |
| Silica Gel Chromatography | 60 - 80 | 40 - 60 | |
| Solid-Phase Extraction | 80 - 95 | 70 - 90 | |
| Preparative HPLC | 50 - 70 | > 95 |
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Logical Relationship of Purification Challenges
Caption: Interrelationship of challenges in this compound purification.
Signaling Pathway (Hypothetical Role of Ceramides)
While the specific signaling pathway of this compound is not yet fully elucidated, ceramides, in general, are known to be involved in cellular processes like apoptosis.
Caption: A simplified, hypothetical signaling pathway involving a ceramide like this compound.
References
Validation & Comparative
Armillaramide vs. Other Ceramides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Armillaramide, a phytosphingosine-type ceramide, with other well-characterized ceramides. Due to the limited direct experimental data on this compound, this comparison draws upon studies of structurally similar phytosphingosine derivatives and the broader class of ceramides to infer its potential biological activities and mechanisms of action.
Executive Summary
This compound is a C18-phytosphingosine ceramide isolated from the edible mushroom Armillaria mellea. While direct studies on its cytotoxic and apoptotic activities are not extensively available in peer-reviewed literature, research on similar phytosphingosine-containing ceramides suggests it may possess potent pro-apoptotic properties, potentially exceeding those of common sphingosine-based ceramides like C2-ceramide. The presence of a hydroxyl group at the C-4 position of the sphingoid backbone in phytosphingosine ceramides, in place of a double bond found in sphingosine-based ceramides, may contribute to more rapid and potent induction of apoptosis.
Data Presentation: Comparative Biological Activity
As direct comparative data for this compound is limited, the following table includes data for a closely related phytosphingosine derivative, N-acetylphytosphingosine (NAPS), and the widely studied C2-ceramide to provide a reasonable inference of this compound's potential activity.
| Compound | Structure | Cell Line | Assay | Key Findings | Reference |
| This compound | (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol | - | - | Data not available. | - |
| N-acetylphytosphingosine (NAPS) | Phytosphingosine with C2 acyl chain | Jurkat (human T lymphocyte) | Cytotoxicity, Apoptosis | More rapid and stronger cytotoxic effect than C2-ceramide. Induced significant apoptosis (caspase-3 & -8 activation, mitochondrial membrane potential disruption) at 3 hours. | [1] |
| C2-Ceramide | Sphingosine with C2 acyl chain | Jurkat (human T lymphocyte) | Apoptosis | Induced apoptosis only after 16 hours of treatment. | [1] |
| Phytosphingosine | Sphingoid base of this compound | Various human cancer cells | Apoptosis | Potently induces apoptosis via caspase-8 activation and Bax translocation. | [2][3] |
Inferred Mechanism of Action: this compound
Based on studies of phytosphingosine and N-acetylphytosphingosine, this compound is likely to induce apoptosis through a caspase-dependent pathway. The proposed signaling cascade is initiated by the activation of caspase-8, which can then trigger both the extrinsic and intrinsic apoptotic pathways.
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cell proliferation.
Workflow Diagram
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other ceramides. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -8.
Methodology:
-
Cell Lysis: After treatment, lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.
Conclusion and Future Directions
While direct evidence is sparse, the existing data on structurally related phytosphingosine ceramides strongly suggest that this compound is a promising candidate for inducing apoptosis in cancer cells, potentially with greater potency and faster action than some sphingosine-based ceramides. The proposed mechanism involves the activation of caspase-8, leading to the engagement of the mitochondrial apoptotic pathway.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound in a panel of cancer cell lines.
-
Comparative Studies: Performing head-to-head comparisons of this compound with C2-ceramide, C6-ceramide, and other standard ceramides to definitively establish its relative potency.
-
Mechanistic Elucidation: Investigating the precise signaling pathways activated by this compound, including the roles of specific caspases, Bcl-2 family proteins, and other key regulators of apoptosis.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.
Such studies are crucial to validate the therapeutic potential of this compound and pave the way for its further development as an anti-cancer agent.
References
Armillaramide vs. C2-Ceramide in Inducing Apoptosis: A Comparative Guide
A Note on the Comparison: Initial research sought to directly compare the pro-apoptotic activities of Armillaramide, a sphingolipid isolated from the fungus Armillaria mellea, and the well-characterized synthetic ceramide, C2-ceramide. However, a comprehensive review of published literature reveals a significant gap in the experimental data regarding the specific apoptosis-inducing effects and mechanisms of this compound. While its presence in Armillaria mellea is documented and it is suggested to be involved in apoptosis, detailed studies quantifying its cytotoxic effects (e.g., IC50 values) and elucidating its signaling pathways are not publicly available.
In contrast, another compound isolated from Armillaria mellea, armillarikin , has been the subject of several studies detailing its pro-apoptotic properties. Therefore, to provide a data-driven and informative comparison for researchers, this guide will focus on a detailed comparison of C2-ceramide and armillarikin in inducing apoptosis. This allows for an objective analysis based on available experimental evidence, providing valuable insights for researchers in the field.
Introduction to the Compounds
C2-Ceramide (N-acetylsphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a lipid second messenger that plays a crucial role in the regulation of various cellular processes, including apoptosis. Due to its short acyl chain, C2-ceramide readily crosses the cell membrane, making it a widely used tool to study the downstream effects of ceramide accumulation in vitro.
Armillarikin is a natural product isolated from the medicinal mushroom Armillaria mellea. It is a sesquiterpenoid aryl ester that has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanism of action has been a subject of increasing interest in cancer research.
Quantitative Comparison of Pro-Apoptotic Activity
The following tables summarize the quantitative data on the pro-apoptotic effects of C2-ceramide and armillarikin from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
Table 1: IC50 Values for C2-Ceramide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| H1299 | Non-small cell lung cancer | 22.9 | 24 | Trypan Blue |
| HT-29 | Colorectal cancer | Not specified, apoptosis induced | Not specified | Not specified |
| HEp-2 | Laryngeal carcinoma | Cytotoxicity observed at 3.13-100 µM | 24 | MTT |
| MCF-7 | Breast cancer | Growth inhibition at 5-50 µM | 24 | WST-1 |
| MDA-MB-231 | Breast cancer | Growth inhibition at 5-50 µM | 24 | WST-1 |
Table 2: IC50 Values for Armillarikin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| Huh7 | Hepatocellular carcinoma | Cytotoxicity observed | 48-72 | MTS/alamarBlue |
| HA22T | Hepatocellular carcinoma | Cytotoxicity observed | 48-72 | MTS/alamarBlue |
| HepG2 | Hepatocellular carcinoma | Cytotoxicity observed | 48-72 | MTS/alamarBlue |
| K562 | Leukemia | Not specified, viability inhibited | Not specified | Not specified |
| U937 | Leukemia | Not specified, viability inhibited | Not specified | Not specified |
| HL-60 | Leukemia | Not specified, viability inhibited | Not specified | Not specified |
Mechanisms of Action and Signaling Pathways
C2-Ceramide
C2-ceramide induces apoptosis through multiple signaling pathways, often converging on the activation of caspases, the key executioners of apoptosis.
-
Mitochondrial (Intrinsic) Pathway: C2-ceramide can directly target mitochondria, leading to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and activation of caspase-9, which in turn activates effector caspases like caspase-3.
-
Death Receptor (Extrinsic) Pathway: In some cellular contexts, C2-ceramide can enhance the signaling of death receptors, such as Fas, leading to the activation of caspase-8.
-
ER Stress: C2-ceramide has been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR).
-
Modulation of Kinase Pathways: C2-ceramide can influence key signaling pathways that regulate cell survival and apoptosis. For instance, it can inhibit the pro-survival Akt pathway and activate the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.
Caption: C2-Ceramide Apoptotic Signaling Pathways.
Armillarikin
Armillarikin's pro-apoptotic effects are strongly associated with the induction of oxidative stress and subsequent mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Generation: A key mechanism of armillarikin-induced apoptosis is the generation of reactive oxygen species (ROS).[1] Elevated ROS levels can damage cellular components, including mitochondria, and trigger apoptotic signaling.
-
Mitochondrial Collapse: Armillarikin treatment leads to a collapse of the mitochondrial transmembrane potential, a critical event in the intrinsic pathway of apoptosis.[1][2] This is followed by the release of pro-apoptotic factors.
-
Caspase Activation: Similar to C2-ceramide, armillarikin activates a cascade of caspases, including initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1][2] The activation of these caspases is essential for the execution of the apoptotic program.
Caption: Armillarikin Apoptotic Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess apoptosis induced by compounds like C2-ceramide and armillarikin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
Comparative Analysis of Armillaramide and Bacterial Ceramides: A Guide for Researchers
An In-depth Look at Two Structurally Similar but Biologically Distinct Ceramide Families
This guide provides a comparative analysis of Armillaramide, a phytosphingosine ceramide from the fungus Armillaria mellea, and various bacterial ceramides. While sharing the core ceramide structure, these molecules exhibit distinct biological activities, offering unique avenues for therapeutic development. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their cytotoxic and antimicrobial properties, supported by experimental data and detailed methodologies.
Structural and Functional Overview
This compound is a C18-phytosphingosine ceramide with the chemical structure (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol.[1] Isolated from the medicinal mushroom Armillaria mellea, it is a component of extracts that have shown a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] While data on the pure compound is limited, related compounds from Armillaria species, such as Armillarisin A, have been shown to modulate key signaling pathways, including NF-κB and MAPK, and induce apoptosis through the regulation of Bax/Bcl-2 and caspases.
Bacterial ceramides are a diverse group of sphingolipids produced by various bacteria. Unlike their eukaryotic counterparts, the biosynthesis of bacterial ceramides follows a distinct pathway.[4] These molecules are known to play a significant role in host-pathogen interactions and can induce apoptosis in host cells.[5] Notably, short-chain bacterial ceramides have demonstrated selective antibacterial activity against pathogenic bacteria like Neisseria meningitidis and N. gonorrhoeae.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of this compound (represented by related compounds and extracts from Armillaria mellea) and bacterial ceramides.
Table 1: Cytotoxic Activity (IC50 values)
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Armillarikin (from Armillaria mellea) | Huh7 (Hepatocellular Carcinoma) | Not specified | |
| Armillarikin (from Armillaria mellea) | HA22T (Hepatocellular Carcinoma) | Not specified | |
| Armillarikin (from Armillaria mellea) | HepG2 (Hepatocellular Carcinoma) | Not specified | |
| Polysaccharide (AMP) from A. mellea | A549 (Lung Cancer) | Not specified | |
| Bacterial Ceramide (with 2-hydroxy fatty acid) | HL-60 (Human Myeloid Leukemia) | Potent apoptosis induction | |
| Bacterial Ceramide (with non-hydroxy fatty acid) | HL-60 (Human Myeloid Leukemia) | Weaker apoptosis induction |
Table 2: Antimicrobial Activity (MIC/MBC values)
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Ethanolic extract of A. mellea | Bacillus cereus | 62.5 - 250 | 62.5 - 250 | |
| Ethanolic extract of A. mellea | Staphylococcus aureus | 62.5 - 250 | 62.5 - 250 | |
| Methanolic extract of A. mellea | Bacillus cereus | 62.5 - 125 | 125 | |
| Methanolic extract of A. mellea | Staphylococcus aureus | 62.5 - 125 | 125 | |
| ω-azido-C6-ceramide | Neisseria meningitidis | 4 | >64 | |
| ω-azido-C6-ceramide | Neisseria gonorrhoeae | 4 | 16 | |
| C6-ceramide | Neisseria meningitidis | 4 | 8 | |
| C6-ceramide | Neisseria gonorrhoeae | 8 | 32 |
Note: The antimicrobial data for this compound is based on crude extracts of A. mellea, which contain a mixture of compounds.
Signaling Pathways and Mechanisms of Action
This compound (Putative Pathway based on related compounds)
Based on studies of related compounds from Armillaria mellea, this compound may induce apoptosis through the intrinsic pathway. This involves the modulation of the Bax/Bcl-2 protein ratio, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. Furthermore, it may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Bacterial Ceramides
Bacterial ceramides have been shown to induce apoptosis in host cells through both Fas-dependent and Fas-independent pathways. The process involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The binding of bacterial ceramides can trigger the Fas death receptor pathway, leading to the activation of an initiator caspase (caspase-8) which in turn activates caspase-3. The intrinsic pathway, involving mitochondrial release of pro-apoptotic factors, can also be activated.
Experimental Protocols
4.1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or bacterial ceramide) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Preparation of Inoculum: From a fresh culture of the target microorganism on an appropriate agar plate, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. Incubate the plates overnight. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Conclusion
This comparative analysis highlights the distinct biological profiles of this compound and bacterial ceramides. While both are members of the ceramide family, their origins, specific structures, and biological activities differ significantly. Extracts containing this compound and its related compounds show promise as cytotoxic and anti-inflammatory agents, likely acting through the modulation of key signaling pathways such as NF-κB and MAPK, and inducing apoptosis via the intrinsic mitochondrial pathway. In contrast, certain bacterial ceramides exhibit potent and selective antibacterial activity and are known to induce apoptosis in host cells through both extrinsic and intrinsic pathways.
Further research is warranted to isolate and characterize the bioactivity of pure this compound to enable a more direct comparison with bacterial ceramides. Elucidating the precise molecular targets and signaling cascades for both classes of molecules will be crucial for their future development as therapeutic agents. This guide provides a foundational resource for researchers to build upon in their exploration of these fascinating and potentially valuable bioactive lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. Armillariella mellea shows anti-inflammatory activity by inhibiting the expression of NO, iNOS, COX-2 and cytokines in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A polysaccharide from Armillaria mellea exhibits strong in vitro anticancer activity via apoptosis-involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial ceramides and sphingophospholipids induce apoptosis of human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Armillaramide and Sphingosine-1-Phosphate
For researchers, scientists, and drug development professionals, understanding the distinct signaling pathways of bioactive molecules is paramount for targeted therapeutic development. This guide provides a detailed comparison of the known signaling mechanisms of sphingosine-1-phosphate (S1P), a well-characterized bioactive sphingolipid, and Armillaramide, a novel sphingolipid isolated from the fungus Armillaria mellea.
While S1P's signaling cascade is extensively documented, research into the specific molecular pathways activated by this compound is still in its infancy. This guide will present the current, comprehensive understanding of S1P signaling and highlight the existing knowledge gap regarding this compound, thereby identifying a clear area for future research.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Sphingosine-1-phosphate is a critical signaling molecule involved in a myriad of physiological processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] S1P exerts its effects by binding to a family of five high-affinity G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5.[1] The specific downstream signaling cascade initiated by S1P is dependent on the receptor subtype expressed in a given cell type and the specific G protein to which the receptor couples.
The binding of S1P to its receptors can activate one or more of the four families of heterotrimeric G proteins: Gi/o, Gq, G12/13, and Gs. This activation leads to a diverse array of cellular responses through various effector proteins.
Quantitative Data on S1P Receptor Activation and Downstream Effectors
The following table summarizes the coupling of S1P receptors to different G proteins and their primary downstream effectors.
| S1P Receptor | G Protein Coupling | Key Downstream Effectors Activated |
| S1P1 | Gi/o | Rac, PI3K, Akt, ERK[2] |
| S1P2 | Gi/o, Gq, G12/13 | Rho, PLC, ERK[2] |
| S1P3 | Gi/o, Gq, G12/13 | Rho, PLC, ERK |
| S1P4 | Gi/o, G12/13 | Rho, ERK |
| S1P5 | Gi/o, G12/13 | ERK |
Experimental Protocols for Studying S1P Signaling
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of S1P or its analogs to S1P receptors.
-
Methodology: Radioligand binding assays are commonly employed. Membranes from cells overexpressing a specific S1P receptor subtype are incubated with a radiolabeled S1P analog (e.g., [32P]S1P or [3H]S1P). The displacement of the radioligand by increasing concentrations of unlabeled S1P or a test compound is measured to calculate the binding affinity (Ki or Kd).
2. GTPγS Binding Assay:
-
Objective: To measure the activation of G proteins upon receptor stimulation.
-
Methodology: Cell membranes expressing the S1P receptor of interest are incubated with S1P and a non-hydrolyzable GTP analog, [35S]GTPγS. Activated G proteins exchange GDP for [35S]GTPγS. The amount of radioactivity incorporated into the G proteins is then quantified by scintillation counting, providing a measure of G protein activation.
3. Kinase Activity Assays:
-
Objective: To quantify the activity of downstream kinases such as ERK or Akt.
-
Methodology: Western blotting is a standard technique. Cells are treated with S1P for various times, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) forms of the kinases. The band intensity is quantified to determine the level of kinase activation.
This compound: An Uncharted Signaling Territory
This compound is a novel sphingolipid that was first isolated from the fruiting bodies of the basidiomycete Armillaria mellea. Its chemical structure has been identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, a C18-phytosphingosine ceramide.
Despite its discovery and structural characterization, there is currently a significant lack of published scientific literature detailing the signaling pathways activated by this compound. While various extracts of Armillaria mellea have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, these activities have not been specifically attributed to this compound. Consequently, the cellular receptors, downstream effectors, and the overall mechanism of action for this compound remain unknown.
Quantitative Data and Experimental Protocols
Due to the absence of research on the signaling pathways of this compound, there is no quantitative data on receptor activation or downstream effector modulation to present. Similarly, specific experimental protocols for investigating its signaling mechanisms have not been established. Future research in this area would likely involve an initial screening against known receptor families (such as GPCRs, ion channels, and enzyme-linked receptors) and subsequent application of standard cell and molecular biology techniques to elucidate its mechanism of action.
Comparison Summary and Future Directions
The comparison between the signaling pathways of S1P and this compound is currently one-sided. S1P signaling is a well-established field with a wealth of data on its receptors, downstream effectors, and physiological roles. In stark contrast, the signaling pathway of this compound is completely uncharacterized.
| Feature | Sphingosine-1-Phosphate (S1P) | This compound |
| Receptors | Five well-characterized GPCRs (S1P1-5) | Unknown |
| G Protein Coupling | Gi/o, Gq, G12/13, Gs | Unknown |
| Downstream Effectors | Ras, Rac, Rho, PI3K, PLC, Adenylyl Cyclase, etc. | Unknown |
| Physiological Roles | Immune cell trafficking, cell survival, proliferation, etc. | Largely unknown; broad activities reported for Armillaria mellea extracts |
This significant knowledge gap presents a compelling opportunity for future research. Elucidating the signaling pathway of this compound could uncover novel therapeutic targets and mechanisms of action. Initial studies could focus on high-throughput screening to identify its cellular receptors, followed by more targeted investigations to map its downstream signaling cascade. Such research will be crucial to unlock the potential therapeutic applications of this novel sphingolipid.
References
Validating the In Vivo Anti-Inflammatory Effects of Armillaramide: A Comparative Guide
Authoritative Note: As of late 2025, publicly accessible, peer-reviewed in vivo studies validating the anti-inflammatory effects of Armillaramide are not available. Consequently, this guide provides a comparative framework for evaluating a novel anti-inflammatory compound, designated here as this compound, against established alternatives using standardized in vivo models. The experimental data presented is hypothetical and serves to illustrate the expected outcomes and comparative analyses in preclinical research.
This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the in vivo validation of new chemical entities. We will explore common experimental models, present detailed protocols, and compare the hypothetical performance of this compound against well-known anti-inflammatory agents.
Comparative Efficacy of Anti-Inflammatory Agents in Preclinical Models
To assess the therapeutic potential of a novel compound, its efficacy is benchmarked against a vehicle control and a standard-of-care drug, such as the steroidal anti-inflammatory drug Dexamethasone or a non-steroidal anti-inflammatory drug (NSAID) like Indomethacin. The following tables summarize the hypothetical quantitative data from two widely used acute inflammation models.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle Control (0.5% CMC) | - | 0.88 ± 0.05 | - |
| This compound | 25 | 0.62 ± 0.04 | 29.5 |
| This compound | 50 | 0.45 ± 0.03** | 48.9 |
| This compound | 100 | 0.31 ± 0.02 | 64.8 |
| Indomethacin (Positive Control) | 10 | 0.35 ± 0.03 | 60.2 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean. |
Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production in Mice
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control (Saline) | - | 2540 ± 150 | 3210 ± 180 |
| This compound | 20 | 1850 ± 120 | 2350 ± 160 |
| This compound | 40 | 1230 ± 90 | 1580 ± 110 |
| Dexamethasone (Positive Control) | 5 | 980 ± 75 | 1150 ± 95 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to screen for acute anti-inflammatory activity.[1][2][3]
-
Animals: Male Wistar rats (150-200 g) are used.[1] Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
-
Grouping and Administration: Animals are divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving varying doses of the compound.[4] The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses and the effect of compounds on pro-inflammatory cytokine production.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping and Administration: Animals are divided into experimental groups (n=6-8). The test compound, a positive control (e.g., Dexamethasone, 5 mg/kg), or a vehicle is administered (e.g., i.p.) one hour before the LPS challenge.
-
Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 mg/kg).
-
Sample Collection: At a predetermined time point post-LPS administration (e.g., 2 or 6 hours), animals are euthanized, and blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Mechanism of Action: The NF-κB and MAPK Signaling Pathways
The anti-inflammatory activity of many natural compounds is attributed to their ability to modulate key signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to move into the nucleus, where it triggers the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). A compound like this compound could potentially exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of IKK.
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38 MAPKs, also plays a crucial role in regulating the production of inflammatory mediators. Their activation by inflammatory stimuli leads to the activation of transcription factors that, in turn, control the expression of inflammatory genes.
Further investigation into this compound's mechanism of action would involve in vitro and ex vivo studies to determine its specific molecular targets within these and other related pathways.
References
Armillaramide: A Comparative Analysis of its Mechanism of Action Against Other Fungal Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the putative mechanism of action of Armillaramide, a novel sphingolipid isolated from the fungus Armillaria mellea, with other well-characterized fungal lipids and their inhibitors. While quantitative antifungal and cytotoxicity data for this compound are not yet publicly available, this document outlines the experimental protocols necessary to determine these values and provides a framework for its comparative evaluation.
Introduction to this compound and Fungal Lipids
This compound is a C18-phytosphingosine ceramide, a class of sphingolipids found in fungi.[1] Sphingolipids are essential components of fungal cell membranes, playing crucial roles in cell growth, signaling, and pathogenesis.[2] Their structural differences from mammalian sphingolipids make them attractive targets for novel antifungal therapies. This guide will compare the presumed mechanism of this compound with the established mechanisms of action of inhibitors targeting two key enzymes in the fungal sphingolipid biosynthesis pathway: Inositol Phosphorylceramide (IPC) Synthase and Glucosylceramide (GlcCer) Synthase.
Comparative Mechanism of Action
The primary mechanism of action for many antifungal agents targeting lipid metabolism is the disruption of the fungal cell membrane's integrity and function. This compound, as a ceramide, likely interferes with the complex and vital sphingolipid biosynthetic pathway.
Table 1: Comparison of Putative/Known Mechanisms of Action
| Feature | This compound (Putative) | IPC Synthase Inhibitors (e.g., Aureobasidin A) | GlcCer Synthase Inhibitors (e.g., Acylhydrazones) |
| Primary Target | Ceramide Metabolism/Sphingolipid Synthesis | Inositol Phosphorylceramide (IPC) Synthase | Glucosylceramide (GlcCer) Synthase |
| Molecular Effect | Accumulation of ceramide precursors or disruption of downstream sphingolipid synthesis. | Inhibition of IPC synthesis, leading to depletion of essential complex sphingolipids and accumulation of toxic ceramide. | Inhibition of GlcCer synthesis, affecting cell wall integrity, budding, and hyphal growth. |
| Cellular Consequence | Disruption of cell membrane integrity, altered signaling pathways, potential induction of apoptosis. | Cell growth arrest, loss of membrane integrity, and ultimately cell death. | Impaired fungal growth and reduced virulence. |
| Selectivity | Potentially selective for fungal pathways due to structural differences in ceramides and metabolizing enzymes. | Highly selective as IPC synthase is absent in mammals. | Selective for the fungal enzyme. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways.
Caption: Fungal Sphingolipid Biosynthesis Pathway and Antifungal Targets.
Quantitative Data Comparison
A critical aspect of evaluating any potential therapeutic is its potency. This is typically measured by the Minimum Inhibitory Concentration (MIC) for antifungal activity and the half-maximal inhibitory concentration (IC50) for cytotoxicity. As of the time of this publication, specific MIC and IC50 values for purified this compound have not been reported in the scientific literature. However, crude extracts of Armillaria mellea have shown some antimicrobial activity.[3] For a meaningful comparison, quantitative data for inhibitors of IPC synthase and GlcCer synthase are provided below.
Table 2: Comparative Antifungal and Cytotoxic Activity
| Compound/Inhibitor | Target Organism(s) | MIC (µg/mL) | IC50 (µM) | Reference(s) |
| This compound | Various Fungi | Data Not Available | Data Not Available | |
| Armillaria mellea (Ethanolic Extract) | Candida albicans | 62.5 - 250 | Not Reported | [3] |
| Armillaria mellea (Methanolic Extract) | Candida albicans | 62.5 - 125 | Not Reported | [3] |
| Armillaria mellea (Aqueous Extract) | Candida albicans | 125 | Not Reported | |
| Aureobasidin A (IPC Synthase Inhibitor) | Candida albicans | <2 | ~0.0002 (Ki) | |
| Acylhydrazones (GlcCer Synthase Inhibitor) | Cryptococcus neoformans | 1 - 8 | Not Reported |
Experimental Protocols
To facilitate further research on this compound and enable direct comparisons, detailed experimental protocols for key assays are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A method for yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a media-only sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents, visual or spectrophotometric) compared to the growth control.
Caption: Workflow for Antifungal Susceptibility Testing.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect (IC50) of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is the concentration of this compound that reduces cell viability by 50% compared to the untreated control. This can be calculated using a dose-response curve fitting software.
Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay
Objective: To determine if this compound inhibits the activity of fungal IPC synthase.
Materials:
-
Microsomal fractions from a fungal source (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Fluorescent ceramide substrate (e.g., C6-NBD-ceramide)
-
Phosphatidylinositol (PI)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, microsomal fraction, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiation of Reaction: Start the reaction by adding the C6-NBD-ceramide and PI substrates.
-
Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction and Analysis: Extract the lipids and analyze the formation of the fluorescent product (NBD-IPC) by HPLC with fluorescence detection.
-
Inhibition Calculation: Determine the percentage of inhibition of IPC synthase activity at each concentration of this compound and calculate the IC50 value.
Caption: Workflow for IPC Synthase Inhibition Assay.
Conclusion
This compound, a phytosphingosine ceramide from Armillaria mellea, represents a potential lead for the development of novel antifungal agents due to its likely interference with the essential fungal sphingolipid biosynthesis pathway. While its precise mechanism of action and quantitative bioactivity remain to be elucidated, this guide provides a comparative framework and the necessary experimental protocols to facilitate such investigations. Further research to determine the MIC and IC50 values of this compound is crucial to fully assess its therapeutic potential and to understand its place among other fungal lipid-targeting compounds. The high selectivity of enzymes in the fungal sphingolipid pathway, such as IPC synthase, which are absent in mammals, underscores the promise of this target class for the development of safe and effective antifungal drugs.
References
Cross-Species Bioactivity of Armillaramide and Related Compounds from Armillaria mellea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds isolated from the fungus Armillaria mellea, with a focus on their effects on mammalian and fungal cells. While the novel sphingolipid Armillaramide is a key compound of interest, publicly available quantitative bioactivity data for this specific molecule is limited. Therefore, this guide broadens its scope to include the well-studied sesquiterpene aryl esters from the same fungus to provide a comprehensive overview of the cross-species activity of Armillaria mellea metabolites.
Executive Summary
Data Presentation: A Tale of Two Compound Classes
The majority of quantitative bioactivity data from Armillaria mellea focuses on sesquiterpene aryl esters. These compounds have been evaluated for their cytotoxicity against various human cancer cell lines.
Table 1: Cytotoxicity of Sesquiterpene Aryl Esters from Armillaria spp. against Mammalian Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Arnamial | Jurkat T cells | Human T-cell leukemia | 3.9 | |
| Arnamial | MCF-7 | Human breast adenocarcinoma | 15.4 | |
| Arnamial | CCRF-CEM | Human lymphoblastic leukemia | 8.9 | |
| Arnamial | HCT-116 | Human colorectal carcinoma | 10.7 | |
| Melledonal C | CCRF-CEM | Human lymphoblastic leukemia | 14.75 | |
| Melleolide | - | - | - | |
| Armillarikin | - | Human hepatocellular carcinoma | - | |
| Armillaridin | - | - | - |
Note: Specific IC50 values for Melleolide, Armillarikin, and Armillaridin were not provided in the search results, but their cytotoxic activity is documented.
While sesquiterpene aryl esters from Armillaria mellea are also reported to possess antibiotic and antifungal properties, specific Minimum Inhibitory Concentration (MIC) or IC50 values against fungal species are not detailed in the provided search results.
For This compound , a novel sphingolipid identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, no specific quantitative data on its cytotoxicity or antifungal activity was found in the initial discovery and subsequent citation literature.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on standard methodologies for assessing cytotoxicity and antifungal activity, the following protocols would likely be employed.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Jurkat, MCF-7, CCRF-CEM, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound or a sesquiterpene aryl ester) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Fungal Culture: The fungal strains to be tested (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates.
-
Inoculum Preparation: A standardized inoculum of the fungal suspension is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. Control wells (compound-free and inoculum-free) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density with a microplate reader.
Mechanism of Action: A Tale of Two Targets
The differential activity of sesquiterpene aryl esters and the potential activity of this compound can be attributed to their distinct mechanisms of action and cellular targets.
Sesquiterpene Aryl Esters: Inducers of Apoptosis in Mammalian Cells
Several sesquiterpene aryl esters isolated from Armillaria mellea, such as arnamial and armillarikin, have been shown to induce apoptosis in human cancer cells. This programmed cell death is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway. Melleolides, another class of sesquiterpenes from this fungus, are reported to cause rapid cell death with features of necrosis.
Caption: Proposed apoptotic pathway induced by sesquiterpene aryl esters in mammalian cells.
This compound and Sphingolipids: A Potential Selective Antifungal Target
This compound is a sphingolipid, a class of lipids that are essential components of eukaryotic cell membranes. While sphingolipid biosynthesis pathways are conserved, there are key differences between fungi and mammals that can be exploited for selective antifungal therapy.
Fungal cells possess unique sphingolipids, such as glucosylceramide (GlcCer) and inositol phosphorylceramide (IPC), and specific enzymes for their synthesis that are absent in mammals. For instance, the enzyme inositol phosphorylceramide (IPC) synthase is a validated target for antifungal drugs as it is essential for fungal viability but not present in mammalian cells.
Given that this compound is a phytosphingosine-type ceramide, it could potentially interfere with the fungal sphingolipid metabolism, leading to the accumulation of toxic intermediates or the disruption of cell membrane integrity and signaling. This selectivity would theoretically result in low toxicity to mammalian cells.
Caption: Hypothesized selective action of this compound on fungal vs. mammalian sphingolipid pathways.
Conclusion and Future Directions
The compounds derived from Armillaria mellea exhibit distinct and interesting patterns of cross-species activity. The sesquiterpene aryl esters are potent cytotoxic agents against mammalian cancer cells, suggesting their potential as templates for anticancer drug development. Their antifungal activity, while reported, requires further quantitative characterization.
This compound, as a sphingolipid, represents a promising but currently understudied molecule. Based on the established role of the sphingolipid pathway as a target for selective antifungal agents, this compound warrants further investigation for its potential as a novel antifungal with potentially low mammalian cytotoxicity.
Future research should focus on:
-
Quantitative bioactivity screening of this compound: Determining the IC50 values of pure this compound against a panel of fungal pathogens and mammalian cell lines (both cancerous and non-cancerous) is crucial.
-
Mechanism of action studies for this compound: Investigating the specific molecular targets of this compound within the fungal sphingolipid biosynthesis pathway.
-
Comparative studies: Directly comparing the in vitro and in vivo efficacy and toxicity of sesquiterpene aryl esters and this compound to fully elucidate their therapeutic potential.
This comparative guide highlights the diverse pharmacological landscape of natural products from Armillaria mellea and underscores the need for continued research to unlock their full therapeutic potential.
Structural and functional comparison of fungal and mammalian ceramides
A Comprehensive Guide to Fungal and Mammalian Ceramides: Structure, Function, and Therapeutic Implications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fungal and mammalian ceramides is paramount. These seemingly subtle variations in lipid structure underpin distinct functional roles and present unique opportunities for targeted therapeutic intervention, particularly in the realm of antifungal drug discovery. This guide provides an objective comparison of fungal and mammalian ceramides, supported by experimental data and detailed methodologies.
Structural Comparison: The Molecular Dichotomy
The fundamental structure of a ceramide consists of a sphingoid base linked to a fatty acid via an amide bond. However, the specific nature of these components diverges significantly between fungi and mammals, leading to distinct downstream molecules and cellular functions.
Key Structural Differences:
-
Sphingoid Base: A primary distinction lies in the long-chain base. Mammalian ceramides predominantly feature sphingosine , characterized by a double bond between carbons 4 and 5 (C4-C5).[1] In contrast, many pathogenic fungi possess a unique Δ8,9 methyl-sphingosine backbone, which is desaturated at the C8-C9 position and methylated at C9.[1][2] Additionally, fungi frequently utilize phytosphingosine , which contains a hydroxyl group at the C4 position, a feature less common in mammalian ceramides.[3][4]
-
Fatty Acid Acyl Chain: While mammals exhibit a wide array of fatty acid chain lengths in their ceramides (typically C14 to C26), fungal ceramides are often acylated with a 2-hydroxy-octadecanoic acid. Fungal ceramide synthases have demonstrated the capacity to attach a diverse range of fatty acids to their sphingoid bases.
-
Complex Sphingolipids: The fate of the ceramide core also differs. In fungi, ceramides are the precursors to inositol phosphorylceramide (IPC) and glucosylceramide (GlcCer) . Fungal GlcCer is often a terminal product. Conversely, in mammals, ceramides are foundational for the synthesis of sphingomyelin and more complex glycosphingolipids such as gangliosides . Notably, fungi do not synthesize sphingomyelin.
A summary of these structural differences is presented in the table below.
| Feature | Fungal Ceramides | Mammalian Ceramides |
| Predominant Sphingoid Base | Δ8,9 methyl-sphingosine, Phytosphingosine | Sphingosine |
| Common Fatty Acid Chain | 2-hydroxy-octadecanoic acid | Variable lengths (C14-C26) |
| Primary Complex Sphingolipids | Inositol phosphorylceramide (IPC), Glucosylceramide (GlcCer) | Sphingomyelin, complex gangliosides |
| Presence of Sphingomyelin | Absent | Present |
Functional Comparison: Divergent Roles in Cellular Life and Death
Ceramides are not merely structural components of cell membranes; they are critical signaling molecules in a host of cellular processes. While there is some functional overlap, the structural disparities between fungal and mammalian ceramides lead to distinct physiological and pathological roles.
Signaling and Cellular Regulation:
In both kingdoms, ceramides are recognized as key mediators of cellular stress responses, cell cycle arrest, and apoptosis (programmed cell death). However, the specific signaling cascades and downstream effectors can vary.
Role in Fungal Pathogenesis:
The unique structural features of fungal ceramides are intimately linked to their virulence. Enzymes involved in the synthesis of these specific lipids are essential for fungal growth, morphological transitions (e.g., hyphal formation), and the ability to cause disease. For instance, the ceramide synthase Cer1 in the pathogenic yeast Cryptococcus neoformans is a critical virulence factor, making it an attractive target for antifungal therapies.
Apoptosis Induction:
Ceramide's role as a pro-apoptotic lipid is conserved across fungi and mammals.
-
In mammalian cells , ceramide can trigger apoptosis through both caspase-dependent and caspase-independent pathways. A common mechanism involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.
-
Similarly, in yeast , ceramide can induce a form of programmed cell death that is dependent on mitochondrial function.
Impact on Membrane Biophysics:
The structure of a given ceramide molecule, particularly the length and saturation of its acyl chain, significantly influences the biophysical properties of the cell membrane. These alterations in membrane fluidity, order, and domain formation are thought to be a key mechanism by which ceramides exert their signaling functions.
Visualizing the Pathways
To better illustrate the metabolic and signaling divergence, the following diagrams, generated using the DOT language, depict key ceramide-related pathways in fungi and mammals.
Fungal Sphingolipid Biosynthesis
Caption: Fungal sphingolipid biosynthesis pathway.
Mammalian Ceramide-Mediated Apoptosis
Caption: Mammalian ceramide-mediated apoptosis pathway.
Experimental Protocols for Ceramide Analysis
Accurate quantification and characterization of ceramide species are crucial for research in this field. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
General Workflow for LC-MS/MS Analysis of Ceramides
Caption: General workflow for LC-MS/MS ceramide analysis.
Detailed Methodologies
1. Lipid Extraction (Bligh and Dyer Method): This is a widely used protocol for extracting lipids from biological samples.
-
Reagents: Chloroform, Methanol, Water (HPLC grade).
-
Procedure:
-
Homogenize the biological sample (e.g., cell pellet) in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
After a brief incubation, add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.
-
2. High-Performance Liquid Chromatography (HPLC) Separation:
-
Column: A C18 reversed-phase column is commonly used for separating different ceramide species based on their hydrophobicity.
-
Mobile Phase: A gradient of solvents is typically employed. For instance, a gradient starting with a higher polarity mobile phase (e.g., water/acetonitrile with formic acid) and transitioning to a lower polarity mobile phase (e.g., isopropanol/acetonitrile with formic acid) allows for the sequential elution of different lipid species.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramide analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific mode for quantifying known lipid species. It involves selecting a specific precursor ion (the intact ceramide molecule) and monitoring for a characteristic product ion after fragmentation.
-
Quantification: Absolute quantification is achieved by comparing the signal of the endogenous ceramide to a known amount of an internal standard (a synthetic ceramide with an odd-numbered acyl chain, not naturally present in the sample) that is added at the beginning of the extraction process.
Conclusion and Future Directions
The structural and functional chasm between fungal and mammalian ceramides offers a fertile ground for the development of novel therapeutics. The enzymes unique to the fungal sphingolipid biosynthesis pathway represent highly specific targets for antifungal drugs, potentially circumventing the toxicity issues that plague many current treatments. As our understanding of the complex roles of different ceramide species in both fungal pathogenesis and mammalian cell signaling deepens, so too will our ability to rationally design interventions that can selectively target disease processes while preserving host cell integrity. Continued research employing advanced lipidomic techniques will be essential to fully unravel the intricacies of ceramide biology and translate these findings into clinical applications.
References
- 1. Synthesis and Biological Properties of Fungal Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress-Induced Cell Death Is Mediated by Ceramide Synthesis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Armillaramide: Protocols for Safe Disposal in a Laboratory Setting
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Armillaramide, a bioactive sphingolipid molecule. Given the absence of a comprehensive Safety Data Sheet (SDS) and specific environmental impact data for this compound, a cautious approach is mandated. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and minimize environmental contamination.
Pre-Disposal Safety and Handling
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Due to its bioactive nature, direct contact should be avoided.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from spills. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling the solid form generates dust. Use in a well-ventilated area or a fume hood. |
This compound Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process. Do not mix this compound waste with general laboratory trash.
| Waste Type | Collection Procedure | Container Labeling |
| Solid this compound Waste | Collect in a dedicated, sealed container. This includes unused or expired pure compounds, as well as grossly contaminated items like weighing boats and spatulas. | "Hazardous Chemical Waste: this compound (Solid)" |
| Liquid this compound Waste | Collect in a dedicated, sealed, and chemically compatible container (e.g., glass or polyethylene). This includes solutions containing this compound. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's EHS. | "Hazardous Chemical Waste: this compound in [Solvent Name]" |
| Contaminated Labware (Sharps) | Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container. | "Sharps Waste - Biohazardous/Chemically Contaminated" |
| Contaminated Labware (Non-Sharps) | Glassware and plasticware (e.g., pipette tips, centrifuge tubes) that have come into contact with this compound should be collected in a designated, lined container. | "Solid Chemical Waste: this compound Contaminated Labware" |
Decontamination of Work Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol for Decontamination:
-
Initial Wipe-Down: Using absorbent pads, wipe down all contaminated surfaces to remove any visible residue. Dispose of these pads as solid this compound waste.
-
Solvent Wash: Since this compound is a lipid, a solvent that can solubilize it should be used for cleaning. A common choice would be 70% ethanol or isopropanol.
-
Decontamination Procedure:
-
Generously wet a new set of absorbent pads with the chosen solvent.
-
Thoroughly wipe all potentially contaminated surfaces.
-
Allow the solvent to evaporate completely in a well-ventilated area or fume hood.
-
Dispose of the used pads as solid this compound waste.
-
-
Final Rinse (for non-sensitive equipment): For non-sensitive equipment, a final rinse with soapy water followed by deionized water may be performed.
Disposal Pathway
The disposal of this compound waste must be handled through your institution's Environmental Health & Safety (EHS) office or equivalent hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Procedure:
-
Package Waste: Ensure all waste containers are securely sealed and properly labeled as described in the table above.
-
Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Provide them with the details of the waste, including the name of the chemical and the type of waste (solid, liquid, contaminated debris).
-
Documentation: Complete any required hazardous waste disposal forms or tags provided by your EHS office.
-
Storage Pending Pickup: Store the packaged and labeled waste in a designated and secure satellite accumulation area within your laboratory. This area should be clearly marked as "Hazardous Waste."
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Navigating the Uncharted: A Safety and Handling Guide for Armillaramide
For Researchers, Scientists, and Drug Development Professionals
Armillaramide, a novel sphingolipid with the chemical formula (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol, presents exciting opportunities in research and development. As a compound with limited publicly available safety data, a cautious and informed approach to its handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown toxicity. The following recommendations are based on best practices for handling novel chemical compounds and data from structurally similar molecules. A safety data sheet for the related compound (2S,3S,4R)-2-aminooctadecane-1,3,4-triol indicates that it is a skin irritant and may be harmful if swallowed.[1] Therefore, a high degree of caution is warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Given that a similar compound is a known skin irritant, this is a critical precaution. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | As the inhalation toxicity is unknown, all handling of solid this compound and its solutions should be performed in a fume hood to minimize inhalation exposure. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Chemical Fume Hood | Essential for preventing the inhalation of any dust or aerosols. |
| Storage | Tightly sealed container in a cool, dry place | Protects the compound from moisture and atmospheric contaminants. Unsaturated lipids can be prone to autoxidation.[2] |
| Secondary Containment | Store containers within a larger, chemically resistant tray or vessel | Prevents the spread of material in case of a primary container leak or spill. |
Operational Plans: From Receipt to Disposal
A structured workflow is critical for the safe management of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings (e.g., "Handle with Caution: Potential Skin Irritant").
-
Storage: Store in a designated, well-ventilated area away from incompatible materials. The storage location should be clearly marked.
Handling and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood to prevent the dispersal of dust.
-
Solution Preparation: Prepare solutions within the fume hood. Due to the lipid nature of this compound, specialized solubilization methods may be necessary. Common techniques for sphingolipids involve dissolving in an ethanol/dodecane mixture before adding to aqueous solutions.[2]
Emergency Procedures: Spill and Exposure Management
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
As a novel chemical with unknown environmental impact, this compound and all contaminated materials must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Potential Irritant").
-
Disposal: Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
Due to the novelty of this compound, experimentally determined quantitative data is scarce. The following table provides computed data for the closely related compound 2-Aminooctadecane-1,3,4-triol as a reference point.
| Property | Value (for 2-Aminooctadecane-1,3,4-triol) | Data Source |
| Molecular Formula | C18H39NO3 | PubChem CID 248575[3] |
| Molecular Weight | 317.5 g/mol | PubChem CID 248575[3] |
| XLogP3-AA | 4.6 | PubChem CID 248575 |
Conclusion
The responsible use of novel compounds like this compound is fundamental to advancing scientific discovery while ensuring a safe research environment. By adhering to these stringent safety and handling protocols, researchers can mitigate potential risks and build a foundation of trust in the management of new chemical entities. As more information becomes available, these guidelines will be updated to reflect the most current safety knowledge.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
